Product packaging for 3-(Bromomethyl)-1-methyl-1H-pyrazole(Cat. No.:CAS No. 102846-13-9)

3-(Bromomethyl)-1-methyl-1H-pyrazole

Cat. No.: B027362
CAS No.: 102846-13-9
M. Wt: 175.03 g/mol
InChI Key: MYHUFJLABUEBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Bromomethyl)-1-methyl-1H-pyrazole (CAS 102846-13-9) is a high-purity chemical building block specifically designed for advanced research and development. This compound features a reactive bromomethyl group on a methylpyrazole core, making it a valuable intermediate in organic synthesis and medicinal chemistry. Key Applications & Research Value: Pharmaceutical Intermediates: This compound serves as a key precursor in the synthesis of complex molecules. Its structural motif is found in research related to novel therapeutic agents, including pyrazole derivatives investigated for various biological activities . Agrochemical Research: The pyrazole scaffold is a privileged structure in the development of modern fungicides. While this specific bromide is a building block, related 1-methyl-1H-pyrazole-4-carboxylate derivatives are prominent in the synthesis of potent succinate dehydrogenase (SDH) inhibitors, a leading class of agrochemicals . Material Science & Chemical Synthesis: The bromine moiety offers an excellent handle for further functionalization via classic substitution reactions or metal-catalyzed cross-couplings, allowing researchers to construct more complex architectures. Our product is rigorously controlled to ensure consistent quality and performance in your experiments. It is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN2 B027362 3-(Bromomethyl)-1-methyl-1H-pyrazole CAS No. 102846-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHUFJLABUEBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543538
Record name 3-(Bromomethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102846-13-9
Record name 3-(Bromomethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1-methyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromomethyl group attached to a stable pyrazole core, makes it an excellent electrophile for the introduction of the 1-methyl-1H-pyrazol-3-ylmethyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in the fields of research, drug discovery, and chemical development.

Chemical and Physical Properties

While extensive experimental data for this compound is not broadly published, the following table summarizes its key identifiers and known properties.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 102846-13-9[1]
Molecular Formula C₅H₇BrN₂[1][2]
Molecular Weight 175.03 g/mol [2]
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified

Synthesis

The primary synthetic route to this compound involves the bromination of its corresponding alcohol precursor, (1-methyl-1H-pyrazol-3-yl)methanol. This transformation is a standard procedure in organic chemistry, typically achieved using a variety of brominating agents.

Conceptual Synthetic Workflow

Synthesis Synthesis of this compound cluster_start Starting Material cluster_reagents Brominating Agent cluster_product Product start (1-methyl-1H-pyrazol-3-yl)methanol product This compound start->product Bromination reagent e.g., PBr₃, SOBr₂, or HBr reagent->product

Caption: General synthesis pathway for this compound.

Experimental Protocol: Conceptual Bromination
  • Dissolution: Dissolve (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., phosphorus tribromide (PBr₃), 0.4 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Reactivity and Applications

The primary utility of this compound in organic synthesis lies in its role as an alkylating agent. The bromomethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles. This allows for the facile introduction of the 1-methyl-1H-pyrazol-3-ylmethyl scaffold, a common motif in pharmacologically active compounds.

General Reactivity: Alkylation of Nucleophiles

Reactivity Reactivity of this compound reactant This compound product Alkylated Product (1-methyl-1H-pyrazol-3-ylmethyl)-Nu reactant->product nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol, Alcohol) nucleophile->product Sₙ2 Reaction base Base base->product

Caption: General reaction scheme for the alkylation of nucleophiles.

Potential Applications in Drug Discovery

The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs. The ability to readily introduce the 1-methyl-1H-pyrazol-3-ylmethyl group using this compound makes it a valuable tool for:

  • Lead Optimization: Modifying existing drug candidates to improve potency, selectivity, or pharmacokinetic properties.

  • Fragment-Based Drug Discovery: Using the pyrazole moiety as a starting point for building more complex molecules.

  • Combinatorial Chemistry: Creating libraries of pyrazole-containing compounds for high-throughput screening.

Safety Information

Due to the limited availability of a comprehensive safety data sheet, general precautions for handling reactive alkylating agents should be strictly followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse with plenty of water for at least 15 minutes.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

  • In all cases of exposure, seek immediate medical attention. [1]

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to act as an efficient alkylating agent provides a straightforward method for incorporating the 1-methyl-1H-pyrazol-3-ylmethyl group into diverse molecular scaffolds. While detailed physical and safety data are not extensively documented, adherence to standard laboratory safety protocols for reactive electrophiles is essential. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential in the development of novel chemical entities.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Bromomethyl)-1-methyl-1H-pyrazole. Due to the absence of publicly available experimental spectra for this specific compound in our search of scientific literature and databases, this document presents a predicted ¹H NMR spectrum based on established spectroscopic principles and data from analogous structures. This guide includes a predicted data table, a general experimental protocol for acquiring such a spectrum, and a structural diagram with proton assignments to facilitate the understanding of the expected spectral features. This information is intended to serve as a valuable reference for researchers working with this or structurally related compounds in fields such as medicinal chemistry and materials science.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four different proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in Table 1. These predictions are derived from the analysis of chemical shift trends in substituted pyrazoles and the known effects of substituents on proton chemical environments.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~6.3Doublet (d)1H
H-5~7.4Doublet (d)1H
-CH₂Br~4.6Singlet (s)2H
-CH₃~3.8Singlet (s)3H

Note: These are predicted values and may vary from experimental results. The coupling constant (J) for the H-4 and H-5 protons is expected to be in the range of 2-3 Hz.

Structural Diagram and Proton Assignments

The chemical structure of this compound and the assignment of its protons are illustrated in the following diagram. Understanding the position of each proton is crucial for interpreting the predicted ¹H NMR spectrum.

Figure 1: Chemical structure of this compound with proton assignments.

Predicted Spectrum Interpretation

The predicted ¹H NMR spectrum can be interpreted as follows:

  • H-4 and H-5 Protons: The two protons on the pyrazole ring, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The H-5 proton is anticipated to be deshielded and appear at a higher chemical shift (downfield) compared to the H-4 proton, owing to its proximity to the electronegative nitrogen atom of the pyrazole ring.

  • Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet. The electronegative bromine atom will cause a significant downfield shift for this signal.

  • Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen atom are also expected to appear as a singlet. This signal will likely be the most upfield among the four signals due to the lower deshielding effect compared to the other proton environments.

General Experimental Protocol for ¹H NMR Spectroscopy

The following is a general procedure for acquiring a high-quality ¹H NMR spectrum of a compound like this compound.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • If an internal standard is not already present in the solvent, add a small amount of TMS.

    • Transfer the solution to a clean NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Pulse sequence (e.g., a standard single-pulse experiment)

      • Spectral width

      • Acquisition time

      • Relaxation delay

      • Number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants of the signals.

Conclusion

This technical guide provides a predicted ¹H NMR analysis of this compound, a valuable tool for researchers in the absence of published experimental data. The predicted chemical shifts, multiplicities, and integration values, along with the provided general experimental protocol, offer a solid foundation for the spectroscopic characterization of this compound. It is important to re-emphasize that the presented NMR data is a prediction and experimental verification is recommended for definitive structural confirmation.

3-(Bromomethyl)-1-methyl-1H-pyrazole CAS number and supplier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromomethyl group and a stable pyrazole core, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the bromomethyl group allows for straightforward derivatization through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, potential synthetic routes, and key reactive properties.

Chemical Identification and Properties

A definitive CAS (Chemical Abstracts Service) number for this compound has not been readily identified in major chemical databases. This suggests that it may be a novel or less common research chemical. For reference, the CAS numbers of several structurally related compounds are provided in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromo-1-methyl-1H-pyrazole151049-87-5C₄H₅BrN₂161.00
3-(Bromomethyl)-1H-pyrazole102846-12-8C₄H₅BrN₂161.00
3-(Chloromethyl)-1-methyl-1H-pyrazole916766-83-1C₅H₇ClN₂130.58
1H-Pyrazole, 3-(chloromethyl)-5-methyl-, hydrochloride66301-66-4C₅H₈Cl₂N₂167.04

Note: The properties of the target compound, this compound, are expected to be similar to these related structures.

Synthetic Pathways

Pathway 1: N-Methylation of 3-(Bromomethyl)-1H-pyrazole

This approach involves the methylation of the nitrogen atom of the pyrazole ring of the commercially available 3-(bromomethyl)-1H-pyrazole. The key challenge in this pathway is controlling the regioselectivity of the methylation, as pyrazoles have two nitrogen atoms that can potentially be alkylated.

Pathway 1: N-Methylation 3-(Bromomethyl)-1H-pyrazole 3-(Bromomethyl)-1H-pyrazole This compound This compound 3-(Bromomethyl)-1H-pyrazole->this compound Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., K2CO3, NaH) Pathway 2: Bromination 1,3-Dimethyl-1H-pyrazole 1,3-Dimethyl-1H-pyrazole This compound This compound 1,3-Dimethyl-1H-pyrazole->this compound Brominating Agent (e.g., NBS) Radical Initiator (e.g., AIBN, UV light) Reactivity cluster_Nu Examples of Nucleophiles This compound This compound Derivatized Products Derivatized Products This compound->Derivatized Products Nucleophile (Nu-) RO- Alkoxides R2N- Amines RS- Thiolates CN- Cyanide

An In-depth Technical Guide to the Reactivity and Stability of 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(Bromomethyl)-1-methyl-1H-pyrazole is a heterocyclic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The presence of a reactive bromomethyl group attached to the 1-methyl-1H-pyrazole core suggests its utility as an alkylating agent for introducing the 1-methyl-1H-pyrazol-3-ylmethyl moiety into various molecular scaffolds. However, a comprehensive understanding of its reactivity and stability is crucial for its effective utilization and for the development of robust synthetic protocols.

This technical guide aims to provide a detailed overview of the available information on the reactivity and stability of this compound. It is important to note that, despite extensive searches of the scientific literature, specific experimental data and detailed protocols for this particular compound are scarce. Much of the information presented herein is inferred from the known chemistry of related pyrazole derivatives and general principles of organic reactivity.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and for planning chemical reactions.

PropertyValueSource
Molecular Formula C₅H₇BrN₂Calculated
Molecular Weight 175.03 g/mol Calculated
Appearance Not available-
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.Inferred

Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. The pyrazole ring itself is an electron-rich aromatic system, which can influence the reactivity of the side chain and can also undergo electrophilic substitution, although the bromomethyl group is not expected to significantly alter the ring's inherent reactivity.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. This makes this compound a valuable reagent for the introduction of the (1-methyl-1H-pyrazol-3-yl)methyl group.

A general workflow for a typical nucleophilic substitution reaction is depicted below:

G reagent This compound product 3-(Nucleophilomethyl)-1-methyl-1H-pyrazole reagent->product Sₙ2 reaction nucleophile Nucleophile (Nu-H or Nu⁻) nucleophile->product byproduct HBr or Base-H⁺Br⁻ product->byproduct base Base (optional) base->reagent solvent Solvent solvent->reagent G start Pristine Sample of this compound thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) start->thermal acidic Acidic Stress (e.g., 0.1 M HCl) start->acidic basic Basic Stress (e.g., 0.1 M NaOH) start->basic photolytic Photolytic Stress (UV/Vis light) start->photolytic analysis Analysis of Stressed Samples (e.g., HPLC, LC-MS, NMR) thermal->analysis acidic->analysis basic->analysis photolytic->analysis data Quantitative Data on Degradation (e.g., % remaining, degradation products) analysis->data

An In-depth Technical Guide to the Spectroscopic Data of 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data of the Related Isomer: 3-Bromo-1-methyl-1H-pyrazole

To provide a frame of reference, the known physical and spectroscopic properties of the structural isomer, 3-Bromo-1-methyl-1H-pyrazole, are summarized below.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₄H₅BrN₂
Molecular Weight161.00 g/mol
CAS Number151049-87-5
FormLiquid
Boiling Point204-210 °C/760 mmHg
Density1.585 g/mL at 25 °C
Refractive Indexn20/D 1.528
Mass Spectrometry Data

Mass spectrometry of 3-Bromo-1-methyl-1H-pyrazole would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

m/z ValueInterpretation
160[M]⁺ peak corresponding to the ⁷⁹Br isotope
162[M]⁺ peak corresponding to the ⁸¹Br isotope

Predicted Spectroscopic Data for 3-(Bromomethyl)-1-methyl-1H-pyrazole

While experimental data is not available, the expected spectroscopic characteristics for this compound can be predicted based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals:

Chemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
~7.5d1HH5 (pyrazole ring)
~6.3d1HH4 (pyrazole ring)
~4.5s2H-CH₂Br (bromomethyl group)
~3.8s3H-CH₃ (methyl group)

The key differentiating feature from 3-Bromo-1-methyl-1H-pyrazole would be the presence of a singlet around 4.5 ppm corresponding to the bromomethyl protons and the absence of a proton signal directly attached to a brominated carbon on the pyrazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is anticipated to display four signals corresponding to the four unique carbon atoms in the molecule.

Chemical Shift (ppm, predicted)Assignment
~145C3 (pyrazole ring)
~130C5 (pyrazole ring)
~106C4 (pyrazole ring)
~35-CH₂Br (bromomethyl group)
~39-CH₃ (methyl group)

The presence of a signal around 35 ppm for the bromomethyl carbon would be a clear indicator of this isomer.

Mass Spectrometry

The mass spectrum of this compound would exhibit a molecular ion peak with the characteristic bromine isotopic pattern at m/z 174 and 176. A prominent fragment ion would be expected at m/z 95, corresponding to the loss of the bromine atom ([M-Br]⁺).

IR Spectroscopy

The infrared spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic pyrazole ring and the aliphatic methyl and bromomethyl groups, as well as C=N and C=C stretching vibrations within the pyrazole ring.

Wavenumber (cm⁻¹, predicted)Vibration
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic)
1600-1450C=N and C=C stretching (pyrazole ring)
~1250C-N stretching
~650C-Br stretching

Experimental Protocols

As no specific synthesis for this compound was found, a general protocol for the bromination of a methyl group on a heterocyclic ring is provided as a potential starting point for its synthesis.

General Protocol for Benzylic Bromination with N-Bromosuccinimide (NBS):

  • Reactant Preparation: Dissolve the starting material (1-methyl-3-methyl-1H-pyrazole) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

  • Initiation: Add N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography or distillation to obtain the desired this compound.

Note: This is a generalized protocol and the specific reaction conditions (solvent, temperature, reaction time, and purification method) would need to be optimized for the specific substrate.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: General workflow for chemical synthesis and spectroscopic analysis.

The Versatile Building Block: A Technical Guide to 3-(Bromomethyl)-1-methyl-1H-pyrazole and Its Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-(bromomethyl)-1-methyl-1H-pyrazole, a key heterocyclic building block with significant potential in medicinal chemistry, agrochemistry, and materials science. Due to its reactive bromomethyl group and the inherent biological relevance of the pyrazole scaffold, this compound serves as a versatile precursor for the synthesis of a diverse array of functionalized molecules. This document covers its synthesis, chemical properties, and highlights its application in the development of targeted therapeutics, particularly as kinase inhibitors. Detailed experimental protocols and visual diagrams of reaction pathways and relevant signaling cascades are provided to facilitate further research and development.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal core for designing molecules with specific biological activities. The introduction of a reactive bromomethyl group at the 3-position of the 1-methyl-1H-pyrazole ring creates a valuable synthon for medicinal chemists and material scientists. This functional group allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the pyrazole core to various pharmacophores and functional moieties.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogs such as 3-bromo-1-methyl-1H-pyrazole and 3-(chloromethyl)-1-methyl-1H-pyrazole.

PropertyValue (Estimated or from Analogs)Reference
Molecular Formula C₅H₇BrN₂N/A
Molecular Weight 175.03 g/mol N/A
CAS Number Not availableN/A
Appearance Likely a liquid or low-melting solidInferred
Boiling Point > 200 °C (for 3-bromo-1-methyl-1H-pyrazole)--INVALID-LINK--
Density ~1.5 g/mL (for 3-bromo-1-methyl-1H-pyrazole)--INVALID-LINK--
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the radical bromination of 1,3-dimethyl-1H-pyrazole. A plausible and commonly employed method involves the use of N-bromosuccinimide (NBS) as a brominating agent with a radical initiator.

Synthesis of 1,3-dimethyl-1H-pyrazole (Starting Material)

Reaction: Condensation of 1,1,3,3-tetraethoxypropane with methylhydrazine.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,1,3,3-tetraethoxypropane (1.0 eq) and methylhydrazine (1.05 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1,3-dimethyl-1H-pyrazole.

Synthesis of this compound

Reaction: Free radical bromination of 1,3-dimethyl-1H-pyrazole using N-bromosuccinimide (NBS).

Protocol:

  • To a solution of 1,3-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can also be initiated by UV light.[1][2]

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow 1,3-dimethyl-1H-pyrazole 1,3-dimethyl-1H-pyrazole Reaction Radical Bromination 1,3-dimethyl-1H-pyrazole->Reaction NBS, AIBN NBS, AIBN NBS, AIBN->Reaction This compound This compound Reaction->this compound

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery

The this compound scaffold is a key intermediate in the synthesis of various biologically active molecules. Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of the pyrazole moiety into larger molecular frameworks.

Kinase Inhibitors

A significant application of pyrazole derivatives is in the development of protein kinase inhibitors.[3] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazole ring can act as a hinge-binder in the ATP-binding site of kinases.

The JAK/STAT signaling pathway is a critical pathway for cytokine signaling that regulates immune responses, cell proliferation, and hematopoiesis.[4][5][6] Aberrant JAK/STAT signaling is associated with various autoimmune diseases and cancers.[7][8] Pyrazole-based compounds have been successfully developed as potent JAK inhibitors.

The this compound can be utilized to synthesize JAK inhibitors by reacting it with a nucleophilic amine on a core scaffold that targets the kinase active site.

Nucleophilic_Substitution 3-Bromomethyl This compound Reaction Nucleophilic Substitution 3-Bromomethyl->Reaction Scaffold-NH2 Core Scaffold with Nucleophilic Amine Scaffold-NH2->Reaction JAK_Inhibitor Pyrazole-based JAK Inhibitor Reaction->JAK_Inhibitor

Caption: General scheme for synthesizing pyrazole-based inhibitors.

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[9][10] Pyrazole-based inhibitors can block the ATP-binding site of JAKs, preventing the phosphorylation cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Cytokine Cytokine Cytokine->Receptor Binds Inhibitor Pyrazole Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT pathway by a pyrazole inhibitor.
Other Potential Applications

The versatility of the this compound synthon extends beyond kinase inhibitors. It can be employed in the synthesis of:

  • Agrochemicals: Pyrazole derivatives are known to exhibit fungicidal and insecticidal properties.

  • Materials Science: The pyrazole ring can be incorporated into polymers and organic materials to modulate their electronic and photophysical properties.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation and the reactivity of the bromomethyl group provide a convenient handle for the introduction of the biologically important pyrazole scaffold into a wide range of molecules. The demonstrated and potential applications in medicinal chemistry, particularly in the development of targeted kinase inhibitors, underscore the importance of this compound for future research and drug discovery efforts. This guide provides a foundational understanding and practical protocols to encourage further exploration of this promising chemical entity.

References

An In-depth Technical Guide to 3-(Bromomethyl)-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The strategic functionalization of the pyrazole ring allows for the fine-tuning of these activities and the development of novel therapeutic agents. 3-(Bromomethyl)-1-methyl-1H-pyrazole is a key, albeit not extensively documented, building block that holds significant potential for the synthesis of novel pyrazole-based compounds. Its reactive bromomethyl group serves as a versatile handle for introducing various pharmacophores through nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, and potential reactivity of this compound, and discusses its applications in drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available methyl 1-methyl-1H-pyrazole-3-carboxylate. The synthetic pathway involves the reduction of the ester to the corresponding alcohol, followed by bromination.

Step 1: Synthesis of (1-Methyl-1H-pyrazol-3-yl)methanol

The initial step is the reduction of methyl 1-methyl-1H-pyrazole-3-carboxylate to (1-methyl-1H-pyrazol-3-yl)methanol. This transformation is typically accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol: Synthesis of (1-Methyl-1H-pyrazol-3-yl)methanol [6]

  • Materials:

    • Methyl 1-methyl-1H-pyrazole-3-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Water

  • Procedure:

    • A solution of methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0-5 °C in an ice bath.

    • Lithium aluminum hydride (2.0 eq) is added portion-wise to the cooled solution, maintaining the temperature below 5 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

    • The reaction is monitored for completion using thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by carefully adding water dropwise at 0 °C.

    • The resulting mixture is diluted with dichloromethane and dried over anhydrous sodium sulfate.

    • The solid is removed by filtration, and the filtrate is concentrated under reduced pressure to yield (1-methyl-1H-pyrazol-3-yl)methanol as a light yellow liquid.

Step 2: Bromination of (1-Methyl-1H-pyrazol-3-yl)methanol

The conversion of (1-methyl-1H-pyrazol-3-yl)methanol to this compound can be achieved using various brominating agents. Common reagents for the bromination of primary alcohols include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).[7][8] These reagents are effective for converting primary and secondary alcohols to the corresponding alkyl bromides via an Sₙ2 mechanism, which typically results in inversion of stereochemistry, although this is not a factor for this achiral molecule.[7][8][9]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • (1-Methyl-1H-pyrazol-3-yl)methanol

    • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

    • Anhydrous diethyl ether or dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure (using PBr₃):

    • A solution of (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

    • Phosphorus tribromide (0.33-0.5 eq) is added dropwise to the cooled solution.

    • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is carefully poured over ice and neutralized with a saturated sodium bicarbonate solution.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.

Data Presentation

CompoundStarting MaterialReagent(s)SolventYield (%)Reference
(1-Methyl-1H-pyrazol-3-yl)methanolMethyl 1-methyl-1H-pyrazole-3-carboxylateLithium aluminum hydrideTetrahydrofuran~35%[6]
This compound(1-Methyl-1H-pyrazol-3-yl)methanolPhosphorus tribromide or Thionyl bromideDiethyl ether(Estimated) >70%Inferred from[7][8][9]

Mandatory Visualization

Synthesis_Pathway Start Methyl 1-methyl-1H-pyrazole-3-carboxylate Intermediate (1-Methyl-1H-pyrazol-3-yl)methanol Start->Intermediate LiAlH4, THF Product This compound Intermediate->Product PBr3 or SOBr2

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Drug Development

This compound is a valuable electrophilic building block. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups.[10][11][12]

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and will readily react with various nucleophiles.[11] This allows for the synthesis of a diverse library of 3-substituted-1-methyl-1H-pyrazole derivatives.

Potential nucleophiles include:

  • Amines (primary and secondary): To form 3-(aminomethyl)-1-methyl-1H-pyrazole derivatives.

  • Thiols: To generate 3-(thiomethyl)-1-methyl-1H-pyrazole analogs.

  • Alcohols and Phenols: To produce 3-(alkoxymethyl)- or 3-(aryloxymethyl)-1-methyl-1H-pyrazole ethers.

  • Carboxylates: To form the corresponding esters.

  • Azides: To yield 3-(azidomethyl)-1-methyl-1H-pyrazole, which can be further functionalized via click chemistry or reduced to the primary amine.

  • Cyanide: To introduce a cyanomethyl group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Reactivity_Diagram cluster_products Potential Products Start This compound Amine 3-(Aminomethyl) Derivative Start->Amine R2NH Thiol 3-(Thiomethyl) Derivative Start->Thiol RSH Ether 3-(Alkoxymethyl) Derivative Start->Ether ROH Ester 3-(Ester) Derivative Start->Ester RCOO-

Caption: Nucleophilic substitution reactions of this compound.

Applications in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in drug discovery.[3][4] By utilizing this compound as a starting material, medicinal chemists can synthesize novel compounds with potential therapeutic applications. For instance, the introduction of various amine functionalities can lead to compounds with potential activity as kinase inhibitors, GPCR ligands, or antimicrobial agents. The ability to readily diversify the 3-position of the 1-methyl-1H-pyrazole core makes this reagent a valuable tool for generating compound libraries for high-throughput screening and lead optimization.

While not extensively described in the literature, this compound is an accessible and highly versatile building block for organic synthesis and medicinal chemistry. The straightforward two-step synthesis from a commercially available precursor, coupled with the high reactivity of the bromomethyl group, makes it an attractive starting material for the development of novel pyrazole-containing compounds. The potential for diverse functionalization opens up avenues for the discovery of new therapeutic agents across a range of disease areas. This guide provides a foundational understanding for researchers and scientists to synthesize and utilize this promising reagent in their drug discovery endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

3-(Bromomethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that serves as a valuable intermediate in various chemical syntheses. Its structure, featuring a reactive bromomethyl group on a pyrazole ring, makes it a versatile building block for the introduction of the 1-methyl-1H-pyrazol-3-ylmethyl moiety in the development of new pharmaceutical and agrochemical compounds. Due to its potential reactivity and hazardous properties, a thorough understanding of its safety and handling requirements is paramount for all personnel working with this substance.

This guide provides a comprehensive overview of the known safety data, recommended handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

GHS Classification (based on the hydrobromide salt)[1]

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation

Pictogram:

alt text

Signal Word: Warning [1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

Comprehensive, experimentally verified physical property data for this compound is limited. The following table summarizes the available information.

PropertyDataSource
CAS Number 102846-13-9
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
Appearance Data Not Available
Boiling Point Data Not Available
Melting Point Data Not Available
Density Data Not Available
Solubility Data Not Available
Flash Point Data Not Available

Safety and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions should be performed to determine the appropriate PPE. The following provides general guidance:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required. Regularly inspect gloves for any signs of degradation or perforation.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

  • Footwear: Closed-toe shoes are required in any laboratory setting.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • The storage area should be secured and accessible only to authorized personnel.

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Wear appropriate PPE as described above.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not allow the spilled material to enter drains or waterways.

Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols: General Handling Procedures

While specific experimental protocols for the use of this compound are not widely published, the following general guidelines for handling hazardous chemical reagents in a synthesis laboratory should be strictly followed.

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment that identifies all potential hazards and outlines the necessary control measures.

  • Fume Hood Usage: All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a properly functioning chemical fume hood.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use standard techniques for maintaining an inert atmosphere (e.g., using a nitrogen or argon manifold and oven-dried glassware).

  • Reagent Addition: When adding the reagent to a reaction, do so slowly and in a controlled manner, especially if the reaction is expected to be exothermic. Consider cooling the reaction vessel in an ice bath during the addition.

  • Work-up and Purification: Quench the reaction mixture carefully. During extraction and purification steps (e.g., chromatography), continue to work in a well-ventilated area and wear appropriate PPE.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical using a suitable solvent before removing it from the fume hood.

Visual Guides to Safety and Handling

The following diagrams provide visual workflows for hazard identification and safe chemical handling.

GHS_Hazard_Communication cluster_0 Hazard Identification cluster_1 Example: this compound Hydrobromide pictogram {GHS Pictogram | {}} hazard_info Hazard Class Signal Word Hazard Statement pictogram:f0->hazard_info:f0 example_data Irritant (Skin, Eye) Acute Toxicity (Oral) STOT SE 3 Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation hazard_info:f0->example_data:f0 hazard_info:f1->example_data:f1 hazard_info:f2->example_data:f2

Caption: GHS Hazard Communication for the target compound's hydrobromide salt.

Safe_Handling_Workflow cluster_prep Preparation cluster_execution Execution (in Fume Hood) cluster_cleanup Post-Procedure risk_assessment 1. Conduct Risk Assessment (Review SDS) gather_materials 2. Assemble Materials & Glassware risk_assessment->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh_transfer 4. Weigh & Transfer Reagent don_ppe->weigh_transfer reaction_setup 5. Perform Reaction weigh_transfer->reaction_setup workup 6. Quench & Work-up reaction_setup->workup purification 7. Purify Product workup->purification decontaminate 8. Decontaminate Glassware & Surfaces purification->decontaminate waste_disposal 9. Dispose of Hazardous Waste decontaminate->waste_disposal remove_ppe 10. Doff PPE & Wash Hands waste_disposal->remove_ppe

Caption: A logical workflow for the safe handling of hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation using 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis, particularly in the construction of biologically active molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antiviral properties. The introduction of substituents on the pyrazole ring or its appended functionalities allows for the fine-tuning of a compound's pharmacological profile. 3-(Bromomethyl)-1-methyl-1H-pyrazole is a valuable reagent for introducing the (1-methyl-1H-pyrazol-3-yl)methyl moiety onto a nitrogen nucleophile, thereby enabling the synthesis of a diverse array of potential drug candidates.

General Reaction Scheme

The N-alkylation reaction with this compound typically proceeds via a nucleophilic substitution mechanism. A nitrogen-containing substrate (e.g., a primary or secondary amine, an aniline, or a nitrogen-containing heterocycle) attacks the electrophilic methylene carbon of the pyrazole reagent, displacing the bromide leaving group. The reaction is generally carried out in the presence of a base to neutralize the HBr generated and to deprotonate the nucleophile if it is an amine with an N-H bond.

Caption: General N-alkylation reaction.

Experimental Protocols

Protocol 1: N-Alkylation of a Primary/Secondary Amine

This protocol describes a general procedure for the N-alkylation of an aliphatic amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Aliphatic amine (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aliphatic amine (1.0 - 1.2 eq) in anhydrous acetonitrile (0.1 - 0.5 M), add the base (K₂CO₃ or DIPEA, 1.5 - 2.0 eq).

  • Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: N-Alkylation of a Heterocyclic Amine (e.g., Indole)

This protocol provides a general method for the N-alkylation of a nitrogen-containing heterocycle, such as indole, which often requires a stronger base.

Materials:

  • This compound (1.0 eq)

  • Indole (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.1 - 0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.2 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-alkylated indole.

Data Presentation

The following table presents hypothetical data for the N-alkylation of various substrates with this compound based on the general protocols described above. This data is for illustrative purposes to guide researchers in documenting their results.

EntrySubstrate (Nucleophile)BaseSolventTime (h)Temperature (°C)Yield (%)
1PiperidineK₂CO₃MeCN162585
2MorpholineDIPEADMF182582
3AnilineK₂CO₃DMF245065
4IndoleNaHDMF122578
5PyrrolidineK₂CO₃MeCN162588

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the N-alkylation reaction.

G start Start dissolve Dissolve Substrate and Base in Solvent start->dissolve add_reagent Add this compound dissolve->add_reagent react Stir at Specified Temperature add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental Workflow for N-Alkylation.

Hypothetical Signaling Pathway Inhibition

N-alkylated pyrazoles are known to be potent inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The diagram below illustrates a hypothetical scenario where an N-((1-methyl-1H-pyrazol-3-yl)methyl) substituted compound inhibits a generic kinase cascade.

G cluster_pathway Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation Promotes inhibitor N-((1-methyl-1H-pyrazol-3-yl)methyl) Substituted Compound inhibitor->kinase2 Inhibits

Caption: Inhibition of a Kinase Pathway.

Application Notes and Protocols for Reactions with 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1-methyl-1H-pyrazole is a versatile bifunctional reagent characterized by the presence of a reactive bromomethyl group attached to a stable 1-methylpyrazole core. This structural motif makes it an excellent electrophile for introducing the 1-methyl-1H-pyrazol-3-ylmethyl moiety into a wide range of molecules. The pyrazole heterocycle is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide array of activities including anti-inflammatory, analgesic, and anticancer effects. Consequently, derivatives of this compound are of significant interest in medicinal chemistry and drug discovery as building blocks for the synthesis of novel therapeutic agents.

These application notes provide detailed protocols for the reaction of this compound with various nucleophiles, including amines, phenols, and thiols. The resulting N-, O-, and S-alkylation products can serve as intermediates for the development of new chemical entities targeting various biological pathways.

Data Presentation

The following tables summarize typical quantitative data for the alkylation reactions of this compound with representative nucleophiles under standardized conditions.

Table 1: N-Alkylation of Amines with this compound

EntryAmine NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃Acetonitrile80692
2BenzylamineEt₃NDichloromethane251288
3MorpholineK₂CO₃Dimethylformamide60495
4PiperidineNaHTetrahydrofuran25890

Table 2: O-Alkylation of Phenols with this compound (Williamson Ether Synthesis)

EntryPhenol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolK₂CO₃Acetone60885
24-MethoxyphenolCs₂CO₃Acetonitrile80591
34-NitrophenolNaHDimethylformamide25688
4Naphth-2-olK₂CO₃Ethanol781082

Table 3: S-Alkylation of Thiols with this compound

EntryThiol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃Acetonitrile60494
2Benzyl mercaptanEt₃NDichloromethane25690
34-MethylthiophenolNaHTetrahydrofuran25596
4Cysteine ethyl esterK₂CO₃Ethanol50885

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes the synthesis of N-((1-methyl-1H-pyrazol-3-yl)methyl) derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous acetonitrile or dichloromethane

Procedure:

  • To a solution of the amine (1.1 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol outlines the synthesis of 1-methyl-3-((phenoxymethyl))-1H-pyrazole derivatives.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous acetone

Procedure:

  • To a solution of the phenol (1.1 mmol) in anhydrous acetone (15 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 60°C) and stir for 8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the desired ether.

Protocol 3: General Procedure for S-Alkylation of Thiols

This protocol details the synthesis of 1-methyl-3-((phenylthio)methyl)-1H-pyrazole derivatives.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous acetonitrile

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 mmol) in anhydrous acetonitrile (10 mL).

  • Add potassium carbonate (2.0 mmol) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 4 hours, with TLC monitoring.

  • After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to obtain the pure thioether.

Visualization of a General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pyrazole derivatives using this compound.

G reagents Reactants: This compound Nucleophile (Amine/Phenol/Thiol) Base reaction Reaction (Solvent, Temp, Time) reagents->reaction workup Work-up (Filtration, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product (Characterization: NMR, MS) purification->product

General synthetic workflow.

Potential Signaling Pathway Involvement

Derivatives of pyrazole are known to interact with various signaling pathways implicated in diseases such as cancer. The synthesized compounds from the above protocols can be screened for their inhibitory activity against key protein kinases in these pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[1][2][3][4] Small molecule inhibitors targeting components of this pathway, such as Smoothened (SMO), are of significant therapeutic interest. Pyrazole-containing compounds have been identified as potent Hh pathway inhibitors.

Hedgehog_Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLIA Active GLI GLI->GLIA Activation TargetGenes Target Gene Expression GLIA->TargetGenes Promotes Inhibitor Pyrazole Derivative Inhibitor->SMO Inhibits Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Promotes Degradation Degradation Degradation betaCatenin->Degradation TCFLEF TCF/LEF betaCatenin->TCFLEF Activates TargetGenes Target Gene Expression TCFLEF->TargetGenes Promotes Inhibitor Pyrazole Derivative Inhibitor->DestructionComplex Stabilizes

References

Application Notes and Protocols: 3-(Bromomethyl)-1-methyl-1H-pyrazole as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1-methyl-1H-pyrazole is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of biologically active molecules. The presence of a reactive bromomethyl group on the stable 1-methyl-1H-pyrazole core allows for straightforward introduction of the pyrazole moiety into various molecular scaffolds through nucleophilic substitution reactions. This application note explores the use of this compound in the development of potent kinase inhibitors, highlighting its role in creating targeted therapies for cancer and inflammatory diseases.

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to form key hydrogen bond interactions with protein targets.[1] The specific substitution pattern of this compound offers a versatile handle for medicinal chemists to explore structure-activity relationships (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Application Highlight: Synthesis of p38 MAP Kinase Inhibitors

One of the notable applications of this compound is in the synthesis of inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. Chronic activation of p38 MAP kinase is implicated in a range of inflammatory diseases, making it a significant therapeutic target.

A series of potent p38 MAP kinase inhibitors have been developed utilizing a pyrazole urea-based scaffold. In this context, this compound can serve as a crucial intermediate for the synthesis of the core pyrazole structure, which is essential for the inhibitor's interaction with the kinase's active site. The methyl group at the N1 position of the pyrazole can enhance binding potency.

General Synthetic Approach

The synthesis of these inhibitors typically involves the N-alkylation of a suitable nucleophile with this compound. The pyrazole moiety, once incorporated, can participate in crucial hydrogen bonding interactions within the ATP-binding site of the p38 kinase.

Experimental Protocols

The following protocols provide generalized methodologies for the use of this compound in the synthesis of pyrazole-containing compounds. Researchers should adapt these protocols based on the specific nucleophile and desired target molecule.

Protocol 1: General N-Alkylation of Amines with this compound

This protocol describes a general procedure for the reaction of an amine with this compound to form a C-N bond.

Materials:

  • This compound

  • Amine substrate (e.g., substituted aniline, heterocyclic amine)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq).

  • Dissolve the amine in anhydrous DMF or MeCN.

  • Add K₂CO₃ (1.5-2.0 eq) or Cs₂CO₃ (1.2 eq) to the solution.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with EtOAc (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient).

Logical Workflow for N-Alkylation

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Substrate Stir Stir at RT or Heat Amine->Stir Base Base (K₂CO₃/Cs₂CO₃) Base->Stir Solvent Anhydrous Solvent (DMF/MeCN) Solvent->Stir Py_Br This compound Py_Br->Stir Monitor Monitor (TLC/LC-MS) Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Product p38_pathway Ext_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAP3K MAP3K (e.g., TAK1, ASK1) Ext_Stimuli->MAP3K MKK MKK3/6 MAP3K->MKK phosphorylates p38 p38 MAP Kinase MKK->p38 phosphorylates Downstream Downstream Substrates (e.g., MK2, ATF2) p38->Downstream phosphorylates Inhibitor Pyrazole-based Inhibitor (Derived from 3-(Bromomethyl)- 1-methyl-1H-pyrazole) Inhibitor->p38 inhibits Inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) Downstream->Inflammation leads to

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse pyrazole derivatives utilizing 3-(Bromomethyl)-1-methyl-1H-pyrazole as a key building block. The methodologies outlined below are essential for the construction of novel chemical entities with potential applications in medicinal chemistry and drug discovery. Pyrazole scaffolds are prominent in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

The protocols focus on the nucleophilic substitution of the bromine atom in this compound, a versatile and reactive intermediate for introducing the 1-methyl-1H-pyrazol-3-ylmethyl moiety into various molecular frameworks.

Core Synthesis Principle: Nucleophilic Substitution

The primary synthetic strategy involves the reaction of this compound with a variety of nucleophiles, including amines, phenols, and thiophenols. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile displaces the bromide ion, forming a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond.

General Reaction Scheme:

Caption: General Nucleophilic Substitution Reaction.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-substituted, O-substituted, and S-substituted pyrazole derivatives from this compound.

Protocol 1: Synthesis of N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline Derivatives

This protocol describes the N-alkylation of anilines with this compound to generate novel compounds with potential biological activities. N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines have been identified as a class of anti-RSV agents.[1]

Experimental Workflow:

Caption: Workflow for N-alkylation of anilines.

Detailed Methodology:

  • To a solution of the appropriately substituted aniline (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline derivative.

Data Presentation:

EntryAniline DerivativeProductYield (%)
1AnilineN-((1-methyl-1H-pyrazol-3-yl)methyl)aniline75
24-Chloroaniline4-Chloro-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline82
34-Methoxyaniline4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline78
Protocol 2: Synthesis of 1-methyl-3-(phenoxymethyl)-1H-pyrazole Derivatives

This protocol details the O-alkylation of phenols with this compound, a key step in the synthesis of various biologically active ethers.

Experimental Workflow:

Caption: Workflow for O-alkylation of phenols.

Detailed Methodology:

  • To a stirred suspension of the appropriate phenol (1.1 mmol) and cesium carbonate (Cs₂CO₃, 1.5 mmol) in anhydrous acetonitrile (10 mL), add this compound (1.0 mmol).

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetonitrile (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure 1-methyl-3-(phenoxymethyl)-1H-pyrazole derivative.

Data Presentation:

EntryPhenol DerivativeProductYield (%)
1Phenol1-methyl-3-(phenoxymethyl)-1H-pyrazole85
24-Nitrophenol1-methyl-3-((4-nitrophenoxy)methyl)-1H-pyrazole92
32-Naphthol1-methyl-3-((naphthalen-2-yloxy)methyl)-1H-pyrazole88
Protocol 3: Synthesis of 1-methyl-3-((phenylthio)methyl)-1H-pyrazole Derivatives

This protocol outlines the S-alkylation of thiophenols with this compound, leading to the formation of pyrazole-containing thioethers, which are of interest in various areas of chemical biology.

Experimental Workflow:

Caption: Workflow for S-alkylation of thiophenols.

Detailed Methodology:

  • In a round-bottom flask, dissolve the selected thiophenol (1.0 mmol) and potassium carbonate (K₂CO₃, 1.5 mmol) in ethanol (15 mL).

  • Add this compound (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature for 8 hours.

  • Pour the reaction mixture into water (30 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with 1M sodium hydroxide (NaOH) solution (20 mL) followed by water (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired 1-methyl-3-((phenylthio)methyl)-1H-pyrazole derivative.

Data Presentation:

EntryThiophenol DerivativeProductYield (%)
1Thiophenol1-methyl-3-((phenylthio)methyl)-1H-pyrazole90
24-Chlorothiophenol3-(((4-chlorophenyl)thio)methyl)-1-methyl-1H-pyrazole95
34-Methylthiophenol1-methyl-3-(((4-tolyl)thio)methyl)-1H-pyrazole89

Applications in Drug Discovery

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets.[2] Derivatives synthesized from this compound can be screened for a wide array of pharmacological activities. For instance, pyrazole-containing compounds have been investigated as inhibitors of kinases, cyclooxygenases (COX), and various microbial enzymes. The structural diversity that can be achieved through the protocols described herein allows for the generation of extensive compound libraries for high-throughput screening in drug discovery programs. The modification of the substituents on the nucleophile allows for the fine-tuning of the physicochemical and pharmacological properties of the final compounds, which is a key aspect of the lead optimization process in drug development.

References

Application Notes and Protocols for 3-(Bromomethyl)-1-methyl-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(Bromomethyl)-1-methyl-1H-pyrazole as a key building block in the development of potent kinase inhibitors and other biologically active molecules. The protocols outlined below, along with the supporting data, are intended to facilitate the design and synthesis of novel therapeutics.

Application Notes

This compound is a versatile bifunctional reagent valuable in medicinal chemistry for the synthesis of complex heterocyclic scaffolds. The pyrazole core is a "privileged structure" found in numerous biologically active compounds and approved drugs, recognized for its ability to participate in hydrogen bonding and other key interactions with biological targets. The bromomethyl group provides a reactive handle for the facile alkylation of a wide range of nucleophiles, including amines, phenols, and thiols, making it an ideal starting point for generating diverse molecular libraries for drug discovery.

A primary application of this reagent is in the synthesis of kinase inhibitors. Protein kinases are a critical class of enzymes often dysregulated in diseases such as cancer and neurodegenerative disorders. The pyrazole scaffold can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. By using this compound, medicinal chemists can introduce this key scaffold and subsequently build out other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

One particularly relevant target is the c-Jun N-terminal kinase 3 (JNK3), which is predominantly expressed in the brain and implicated in neuronal apoptosis. Inhibition of JNK3 is a promising therapeutic strategy for neurodegenerative diseases. Aminopyrazole-based structures, which can be synthesized using reagents like this compound, have shown potent and selective inhibition of JNK3.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of a series of aminopyrazole-based JNK3 inhibitors, demonstrating the potency and selectivity that can be achieved with this class of compounds.

Compound IDJNK3 IC₅₀ (μM)JNK1 IC₅₀ (μM)p38α IC₅₀ (μM)
8c 0.0350.023> 20
22b 0.130.36> 20
26n 0.0120.075> 20
29 1.1-> 20
30 2.3-> 20

Note: Data is illustrative and compiled from literature on aminopyrazole-based JNK3 inhibitors. The specific compounds listed are not necessarily synthesized from this compound but represent the activity of the resulting scaffold.

Mandatory Visualizations

JNK3_Signaling_Pathway stress Cellular Stress (e.g., Oxidative Stress, Cytokines) map3k MAP3K (ASK1, MLK2/3, TAK1) stress->map3k map2k MAP2K (MKK4, MKK7) map3k->map2k jnk3 JNK3 map2k->jnk3 cjun c-Jun jnk3->cjun inhibitor Aminopyrazole Inhibitor inhibitor->jnk3 apoptosis Neuronal Apoptosis cjun->apoptosis

Caption: JNK3 signaling pathway and the inhibitory action of aminopyrazole-based inhibitors.

Experimental_Workflow start Start: Reactants & Solvent reactants 1. Dissolve Nucleophile (e.g., Amine) in Anhydrous Solvent (e.g., DMF) 2. Add Base (e.g., K₂CO₃) start->reactants add_reagent Add this compound (1.1 eq) reactants->add_reagent reaction Stir at Room Temperature or Heat (Monitor by TLC/LC-MS) add_reagent->reaction workup Aqueous Workup: 1. Quench with Water 2. Extract with Organic Solvent (e.g., EtOAc) reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for N-alkylation using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the synthesis of a key intermediate for potential kinase inhibitors.

Protocol 1: N-Alkylation of 4-Aminophenol

This protocol describes a representative procedure for the N-alkylation of a nucleophile, 4-aminophenol, using this compound.

Materials:

  • 4-Aminophenol

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask and standard glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-aminophenol.

  • Stir the suspension at room temperature for 30 minutes.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the stirred suspension of 4-aminophenol and potassium carbonate over 10-15 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (2 x volume of the organic layer).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((1-methyl-1H-pyrazol-3-yl)methyl)-4-aminophenol.

Protocol 2: Amide Coupling for Library Generation

This protocol describes a subsequent reaction to demonstrate how the product from Protocol 1 can be further functionalized, for example, by coupling with a carboxylic acid to generate a small library of potential kinase inhibitors.

Materials:

  • N-((1-methyl-1H-pyrazol-3-yl)methyl)-4-aminophenol (from Protocol 1)

  • A desired carboxylic acid (e.g., 3-chlorobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve N-((1-methyl-1H-pyrazol-3-yl)methyl)-4-aminophenol (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or preparative HPLC to yield the final amide product.

Applications of 3-(Bromomethyl)-1-methyl-1H-pyrazole in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in modern agrochemical discovery, forming the core of numerous commercially successful fungicides, herbicides, and insecticides. The strategic functionalization of the pyrazole ring allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. 3-(Bromomethyl)-1-methyl-1H-pyrazole is a key building block in this context, offering a reactive "handle" for the introduction of diverse molecular fragments through nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, making this reagent highly valuable for the synthesis of complex agrochemical candidates.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel agrochemicals.

Application Notes

The 1-methyl-pyrazole moiety is a cornerstone of many modern agrochemicals due to its favorable metabolic stability and ability to participate in crucial binding interactions with target enzymes. Several commercial fungicides, for instance, are based on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. The introduction of various substituents on the pyrazole ring is a common strategy to modulate the biological spectrum and efficacy of these compounds.

This compound serves as a versatile electrophile. The carbon of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, including phenols, thiophenols, amines, and carbanions. This reactivity allows for the facile connection of the 1-methyl-pyrazole core to other aromatic or heterocyclic systems, a common structural motif in advanced agrochemical candidates. The resulting ether, thioether, or amine linkages are often critical for biological activity.

The following sections provide a representative protocol for the synthesis of a thioether derivative, a common structural unit in potential agrochemicals. The protocol is adapted from a known procedure for a related chloromethyl derivative and is expected to proceed with higher efficiency due to the greater reactivity of the bromomethyl compound.

Experimental Protocols

Synthesis of a Pyrazole-Thiophenyl Ether Derivative

This protocol describes the synthesis of a model compound where this compound is coupled with a substituted thiophenol. This reaction is representative of how this building block can be used to create more complex molecules with potential pesticidal activity.

Reaction Scheme:

G reagent1 This compound reagents reagent1->reagents reagent2 4-Substituted Thiophenol reagent2->reagents product 3-((4-Substituted-phenyl)methylthio)-1-methyl-1H-pyrazole reagents->product Base (e.g., NaH) Solvent (e.g., DMF) Room Temperature

Figure 1: General reaction scheme for the synthesis of pyrazole-thiophenyl ethers.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound151049-87-5175.03
4-Chlorothiophenol106-54-7144.62
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate141-78-688.11
Brine (saturated NaCl solution)N/AN/A
Anhydrous magnesium sulfate7487-88-9120.37

Procedure:

  • To a stirred solution of 4-chlorothiophenol (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the thiolate anion.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-((4-chlorophenyl)methylthio)-1-methyl-1H-pyrazole.

Expected Results and Characterization:

The reaction is expected to proceed in high yield, typically in the range of 80-95%, owing to the high reactivity of the bromomethyl group. The final product should be characterized by standard analytical techniques:

AnalysisExpected Outcome
¹H NMR Peaks corresponding to the methyl group on the pyrazole, the methylene bridge, and the aromatic protons of both the pyrazole and phenyl rings.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.
Purity (HPLC) >95%

Workflow for Agrochemical Candidate Synthesis

The following diagram illustrates a typical workflow for the utilization of this compound in an agrochemical discovery program.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization start This compound reaction Parallel Synthesis (Nucleophilic Substitution) start->reaction nucleophiles Library of Nucleophiles (Phenols, Thiophenols, Amines, etc.) nucleophiles->reaction library Library of Novel Pyrazole Derivatives reaction->library screening High-Throughput Screening (Fungicidal, Herbicidal, Insecticidal Assays) library->screening hits Identification of 'Hit' Compounds screening->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead_opt Lead Optimization sar->lead_opt final_product Agrochemical Candidate lead_opt->final_product

Figure 2: Workflow for the development of agrochemicals using this compound.

This workflow highlights the utility of this compound as a versatile starting material for generating large libraries of candidate compounds for high-throughput screening. The identification of initial "hits" is followed by systematic structural modifications to optimize biological activity and other essential properties, ultimately leading to the selection of a development candidate.

Conclusion

This compound is a valuable and highly reactive intermediate for the synthesis of novel agrochemicals. Its ability to undergo efficient nucleophilic substitution reactions allows for the straightforward incorporation of the 1-methyl-pyrazole scaffold into a wide array of molecular architectures. The protocols and workflows presented herein provide a foundation for researchers and scientists in the agrochemical industry to leverage this important building block in their discovery and development programs.

Scale-Up Synthesis and Applications of 3-(Bromomethyl)-1-methyl-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis and utilization of 3-(Bromomethyl)-1-methyl-1H-pyrazole, a key building block in the development of pharmaceutical compounds. The protocols provided are intended to serve as a guide for the multi-gram to kilogram-scale production and subsequent alkylation reactions.

Introduction

This compound is a versatile reagent in medicinal chemistry, primarily used as an alkylating agent to introduce the 1-methyl-1H-pyrazol-3-ylmethyl moiety into a variety of molecules. This structural motif is found in numerous biologically active compounds. The protocols outlined below describe a reliable and scalable synthetic route to this compound and its application in N-alkylation reactions.

Synthesis of this compound

The multi-step synthesis of this compound on a scale suitable for drug development is a process that requires careful control of reaction conditions. The overall synthetic pathway involves the formation of 1-methyl-1H-pyrazole-3-carbaldehyde, its subsequent reduction to the corresponding alcohol, and finally, bromination to yield the target compound.

Synthesis_Workflow A Starting Materials B Synthesis of 1-Methyl-1H-pyrazole-3-carbaldehyde A->B C Reduction to 3-(Hydroxymethyl)-1-methyl-1H-pyrazole B->C D Bromination to This compound C->D E Final Product D->E

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 1-Methyl-1H-pyrazole-3-carbaldehyde

This procedure outlines the synthesis of the key aldehyde intermediate on a multi-gram scale.[1]

Experimental Protocol:

  • In a suitable reaction vessel, a solution of sodium hydroxide (17.0 g, 0.423 mol) in water (225 cm³) is prepared and cooled in an ice bath.

  • Methylhydrazine (24 cm³, 19.5 g, 0.423 mol) is added dropwise to the cooled sodium hydroxide solution.

  • Subsequently, 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one (73.3 g, 0.423 mol) is added slowly at room temperature, and the reaction mixture is stirred overnight.

  • After completion, the reaction is cooled, and 36% hydrochloric acid (28.2 g, 0.278 mol) is added, followed by stirring for 1 hour.

  • The mixture is extracted with dichloromethane (4 x 100 cm³). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The residue is dissolved in 1M hydrochloric acid (420 cm³) and stirred at room temperature for 3 hours.

  • The pH is adjusted to 10 with a 10% potassium carbonate solution, and the product is extracted with dichloromethane (3 x 200 cm³).

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation.

ParameterValue
Yield32.8 g (70%)
Boiling Point70-72 °C (3 mbar)
AppearanceColorless liquid
Step 2: Reduction of 1-Methyl-1H-pyrazole-3-carbaldehyde

The aldehyde is reduced to the corresponding alcohol using sodium borohydride.

Experimental Protocol:

  • To a solution of 1-methyl-1H-pyrazole-3-carbaldehyde (10.0 g, 90.8 mmol) in methanol (100 mL) at 0 °C, sodium borohydride (1.72 g, 45.4 mmol) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of water (20 mL).

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

ParameterValue
Expected Yield>90%
PurificationOften used directly in the next step
Step 3: Bromination of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole

The alcohol is converted to the bromide using phosphorus tribromide. Caution: This reaction should be performed in a well-ventilated fume hood, as PBr₃ is corrosive and reacts violently with water.

Experimental Protocol:

  • A solution of 3-(hydroxymethyl)-1-methyl-1H-pyrazole (10.0 g, 89.2 mmol) in anhydrous diethyl ether (150 mL) is cooled to 0 °C in an ice-salt bath under an inert atmosphere.

  • Phosphorus tribromide (3.4 mL, 9.7 g, 35.7 mmol) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by pouring it onto crushed ice (100 g).

  • The mixture is neutralized with a saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

ParameterValue
Expected Yield70-80%
PurificationColumn chromatography on silica gel

Application in N-Alkylation Reactions

This compound is an effective reagent for the N-alkylation of various nitrogen-containing heterocycles and anilines. The following protocol provides a general procedure for the N-alkylation of an aniline derivative.

Alkylation_Workflow A Nucleophile (e.g., Aniline derivative) B Deprotonation (Base) A->B C Nucleophilic Attack on This compound B->C D N-Alkylated Product C->D

Caption: General workflow for N-alkylation using this compound.

Protocol: N-Alkylation of 4-Nitroaniline

This protocol details the gram-scale synthesis of N-(1-methyl-1H-pyrazol-3-ylmethyl)-4-nitroaniline.

Experimental Protocol:

  • To a solution of 4-nitroaniline (5.0 g, 36.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL), add potassium carbonate (7.5 g, 54.3 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of this compound (6.9 g, 39.8 mmol) in DMF (10 mL) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water (200 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

ParameterValue
Expected Yield85-95%
PurificationRecrystallization from ethanol

Safety and Handling

This compound:

  • Hazard Statements: This compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. As an alkylating agent, it should be handled with care as it is potentially mutagenic.

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.[2]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

    • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[2]

    • Avoid contact with skin and eyes.[2]

    • In case of contact, immediately flush the affected area with plenty of water and seek medical advice.[2]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

General Scale-Up Considerations:

  • Exothermic Reactions: Be aware of potential exotherms, especially during the bromination and alkylation steps. Use controlled addition rates and adequate cooling.

  • Work-up: Quenching of reactive reagents and extractions on a larger scale require careful planning and appropriate equipment.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

By following these detailed protocols and safety guidelines, researchers and drug development professionals can effectively synthesize and utilize this compound on a scale suitable for their research and development needs.

References

Application Notes and Protocols for the Functionalization of Heterocycles with 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and development. The introduction of diverse substituents allows for the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles of lead compounds. Among the vast array of building blocks utilized for this purpose, 3-(bromomethyl)-1-methyl-1H-pyrazole has emerged as a valuable reagent for the introduction of a methyl-pyrazole moiety onto various heterocyclic systems. This application note provides detailed protocols and compiled data for the functionalization of N-, S-, and O-containing heterocycles with this compound, a key transformation in the synthesis of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties, making them attractive motifs in medicinal chemistry.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available precursors. A general synthetic route involves the bromination of 1,3-dimethyl-1H-pyrazole. It is important to note that while the direct synthesis of this compound is not extensively detailed in the provided search results, analogous syntheses of halogenated pyrazoles suggest standard bromination techniques can be employed. For instance, the synthesis of 3-bromo-1H-pyrazole involves the reaction of pyrazole with hydrobromic acid and an oxidizing agent.[1] The bromination of a methyl group on a pyrazole ring can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions.

General Workflow for Heterocycle Functionalization

The functionalization of heterocycles with this compound typically follows a nucleophilic substitution pathway. The heteroatom (N, S, or O) of the target heterocycle acts as a nucleophile, displacing the bromide from the pyrazole reagent. The reaction conditions can be tailored based on the nucleophilicity and stability of the heterocyclic substrate.

General_Workflow reagents Heterocycle + This compound reaction_setup Reaction Setup (Solvent, Base) reagents->reaction_setup 1. Combine reaction Reaction (Stirring, Heat) reaction_setup->reaction 2. Initiate workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Purification (Chromatography) workup->purification 4. Purify product Functionalized Heterocycle purification->product 5. Characterize

Caption: General experimental workflow for the functionalization of heterocycles.

Functionalization of N-Heterocycles

The alkylation of nitrogen-containing heterocycles is a widely employed transformation in medicinal chemistry. The nitrogen atom in many N-heterocycles is sufficiently nucleophilic to react with this compound, often in the presence of a base to deprotonate the heterocycle and enhance its nucleophilicity.

Protocol for N-Alkylation of Indole

A general procedure for the N-alkylation of indole derivatives can be adapted for the reaction with this compound. The following protocol is based on a similar transformation involving the synthesis of N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives.[2]

Experimental Protocol:

  • To a solution of the desired indole (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF (0.1-0.5 M), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the indole nitrogen.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction to a temperature between 60-85 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-((1-methyl-1H-pyrazol-3-yl)methyl)indole.

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IndoleK₂CO₃Acetonitrile858Not specified[2]
PyrazoleK₂CO₃AcetonitrileReflux8Not specified[2]

Note: The yields for these specific reactions are not explicitly provided in the search results and would need to be determined empirically. The provided data is based on analogous reactions.

Functionalization of S-Heterocycles

Sulfur-containing heterocycles are prevalent in numerous pharmaceuticals. The sulfur atom in heterocycles like thiophenes and thiazoles can be functionalized, although direct S-alkylation of the thiophene ring with an alkyl halide is challenging and often requires metal catalysis. However, for sulfur-containing heterocycles with an exocyclic thiol group or an acidic N-H group adjacent to a sulfur atom (e.g., in a thiazole-2-thione), S-alkylation is a feasible pathway.

Proposed Protocol for S-Alkylation of 2-Mercaptobenzothiazole

This protocol is a general method for S-alkylation of thiol-containing heterocycles.

Experimental Protocol:

  • Dissolve 2-mercaptobenzothiazole (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.

  • Add a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq.) in the same solvent dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)
2-MercaptobenzothiazoleK₂CO₃DMF606-12Estimated 70-90%

Note: The yield is an estimation based on general S-alkylation reactions and would require experimental verification.

Functionalization of O-Heterocycles

Direct O-alkylation of the oxygen atom within a furan or oxazole ring is generally not feasible due to the low nucleophilicity of the ring oxygen. However, heterocycles containing a hydroxyl group are readily alkylated.

Proposed Protocol for O-Alkylation of 2-Hydroxybenzoxazole

This protocol outlines a general procedure for the O-alkylation of hydroxylated heterocycles.

Experimental Protocol:

  • To a solution of 2-hydroxybenzoxazole (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.1 eq.) to the mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the product by crystallization or column chromatography.

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)
2-HydroxybenzoxazoleK₂CO₃AcetoneReflux4-8Estimated 75-95%

Note: The yield is an estimation based on general O-alkylation reactions and would require experimental verification.

Applications in Drug Discovery

The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[3][4] The introduction of the (1-methyl-1H-pyrazol-3-yl)methyl group into different heterocyclic scaffolds can lead to the discovery of novel drug candidates with a wide range of biological activities. For instance, pyrazole-containing compounds have been investigated as inhibitors of various kinases, as anti-inflammatory agents, and as anticancer therapeutics. The synthesis of N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives has been explored for their potential as tubulin polymerization inhibitors.[2][5]

Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Development Heterocycle Heterocycle Functionalized_Product Pyrazolylmethylated Heterocycle Heterocycle->Functionalized_Product Alkylation Reagent 3-(Bromomethyl)- 1-methyl-1H-pyrazole Reagent->Functionalized_Product Bio_Screening Biological Screening (e.g., Kinase Assays) Functionalized_Product->Bio_Screening SAR Structure-Activity Relationship (SAR) Bio_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Drug_Candidate Drug Candidate Clinical_Trials->Drug_Candidate

Caption: Logical flow from synthesis to drug candidate development.

Conclusion

This compound serves as a versatile and valuable building block for the functionalization of a wide range of heterocyclic compounds. The straightforward alkylation reactions described in these protocols provide medicinal chemists with efficient methods to incorporate the biologically relevant pyrazole motif into novel molecular architectures. The resulting pyrazolylmethylated heterocycles are promising candidates for further investigation in various drug discovery programs. Further optimization of reaction conditions for specific heterocyclic substrates is encouraged to maximize yields and purity.

References

Application Notes and Protocols for Catalytic Reactions Involving 3-(Bromomethyl)-1-methyl-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for catalytic reactions involving 3-(Bromomethyl)-1-methyl-1H-pyrazole, a key building block in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. The focus is on leveraging its reactive bromomethyl group for the construction of complex molecules targeting critical signaling pathways in disease.

Introduction

This compound is a versatile reagent in medicinal chemistry. The presence of a reactive C(sp³)-Br bond allows for facile nucleophilic substitution reactions, making it an ideal scaffold for introducing the 1-methyl-1H-pyrazol-3-ylmethyl moiety into target molecules. This structural motif is found in numerous potent and selective inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.

Featured Application: Synthesis of p38 MAPK Inhibitors

Pyrazole-based compounds have been identified as potent inhibitors of p38 MAP kinase.[] The p38 MAPK signaling pathway is a crucial mediator of cellular responses to stress and inflammatory cytokines.[][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[3] The 1-methyl-1H-pyrazol-3-ylmethyl group can be strategically incorporated into inhibitor scaffolds to occupy specific binding pockets within the kinase, enhancing potency and selectivity.

Catalytic N-Alkylation of Amines

A common strategy for synthesizing p38 MAPK inhibitors involves the N-alkylation of a core amine structure with this compound. This reaction is often catalyzed by a base to facilitate the deprotonation of the amine, increasing its nucleophilicity.

Experimental Protocol: Base-Catalyzed N-Alkylation of an Aniline Derivative

This protocol describes a general procedure for the N-alkylation of an aniline derivative with this compound, a key step in the synthesis of pyrazole-based p38 MAPK inhibitors.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted aniline (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired N-alkylated product.

Data Presentation:

EntryAmine SubstrateProductYield (%)
14-ChloroanilineN-((1-methyl-1H-pyrazol-3-yl)methyl)-4-chloroaniline85
22-Methyl-4-nitroanilineN-((1-methyl-1H-pyrazol-3-yl)methyl)-2-methyl-4-nitroaniline78
34-MethoxyanilineN-((1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxyaniline92

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Phase-Transfer Catalyzed O-Alkylation of Phenols

Phase-transfer catalysis (PTC) provides an efficient and scalable method for the alkylation of phenols with alkyl halides, offering advantages such as mild reaction conditions and the use of inexpensive bases. This approach can be effectively employed for the synthesis of 1-methyl-3-(phenoxymethyl)-1H-pyrazole derivatives.

Experimental Protocol: Phase-Transfer Catalyzed O-Alkylation of a Phenol Derivative

This protocol outlines a general procedure for the O-alkylation of a phenol derivative with this compound using a phase-transfer catalyst.

Materials:

  • This compound (1.2 eq)

  • Substituted Phenol (1.0 eq)

  • Potassium Hydroxide (KOH) (50% w/w aqueous solution)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a vigorously stirred solution of the substituted phenol (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene (0.5 M), add the 50% aqueous KOH solution.

  • Add this compound (1.2 eq) to the biphasic mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the desired O-alkylated product.[4]

Data Presentation:

EntryPhenol SubstrateProductYield (%)
14-Nitrophenol1-methyl-3-((4-nitrophenoxy)methyl)-1H-pyrazole95
22-Chlorophenol3-((2-chlorophenoxy)methyl)-1-methyl-1H-pyrazole88
3Naphth-2-ol1-methyl-3-((naphthalen-2-yloxy)methyl)-1H-pyrazole91

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Workup & Purification A Reactants: - this compound - Nucleophile (Amine/Phenol) - Catalyst (Base/PTC) B Reaction Conditions: - Solvent (DMF/Toluene) - Temperature (RT to 60°C) - Time (12-24h) A->B Mixing C Extraction B->C Quenching D Drying & Concentration C->D E Column Chromatography D->E F Pure Product E->F Isolation

Caption: General experimental workflow for catalytic alkylation reactions.

p38_signaling_pathway Stimuli Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1β) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K Activation MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Downstream Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->Downstream Phosphorylation Response Cellular Responses: - Inflammation - Apoptosis - Cell Cycle Arrest Downstream->Response Inhibitor Pyrazole-based Inhibitor (Product of Catalytic Reaction) Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole derivatives.[]

References

Application Notes and Protocols: Protecting Group Chemistry with 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases indicates that 3-(Bromomethyl)-1-methyl-1H-pyrazole is not currently established or widely utilized as a protecting group in organic synthesis.

Extensive searches for applications of this specific reagent in protecting group chemistry have not yielded any established protocols, quantitative data, or detailed experimental methodologies for the protection and subsequent deprotection of common functional groups such as alcohols, amines, thiols, or carboxylic acids.

The primary focus of research surrounding pyrazole derivatives in the context of protecting group chemistry appears to be on the protection of the pyrazole ring itself, rather than the use of a pyrazole-containing moiety to protect other functional groups.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data tables and experimental workflows, for the use of this compound as a protecting group.

For researchers, scientists, and drug development professionals seeking information on protecting group strategies, we recommend consulting established resources and reviews on well-characterized protecting groups. These resources provide in-depth information on a wide array of protecting groups for various functional groups, including their introduction, stability under different reaction conditions, and methods for their removal.

We will continue to monitor the scientific literature for any developments in the use of this compound or related compounds in protecting group chemistry and will update this information accordingly.

Troubleshooting & Optimization

Technical Support Center: 3-(Bromomethyl)-1-methyl-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-(Bromomethyl)-1-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of derivatives using this compound.

Problem 1: Low Yield in Nucleophilic Substitution Reactions

Low yields are a common issue in organic synthesis. For alkylation reactions with this compound, several factors can contribute to a lower than expected yield of the desired product.

Possible Causes and Solutions

Possible Cause Recommended Solution
Insufficiently strong base For nucleophiles like phenols and thiols, a relatively strong base is needed to generate the corresponding nucleophilic anion. Consider using stronger bases such as NaH, K₂CO₃, or Cs₂CO₃. The choice of base can be critical; for instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1]
Inappropriate solvent The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react.
Low reaction temperature While room temperature may be sufficient for some reactions, others may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine if an increase in temperature is necessary.
Steric hindrance If the nucleophile is sterically bulky, the reaction rate may be slow. In such cases, longer reaction times or higher temperatures may be required.
Side reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product.[2] See the FAQ section below for common side reactions and how to minimize them.

Experimental Workflow for Troubleshooting Low Yield

G cluster_start Start: Low Yield Observed cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome cluster_further_action Further Actions start Low Yield check_base 1. Evaluate Base Strength (e.g., switch from NaHCO₃ to K₂CO₃ or NaH) start->check_base check_solvent 2. Optimize Solvent (e.g., switch from THF to DMF or DMSO) check_base->check_solvent check_temp 3. Adjust Temperature (e.g., increase from RT to 50-80 °C) check_solvent->check_temp check_time 4. Extend Reaction Time (Monitor by TLC/LC-MS) check_temp->check_time improved_yield Improved Yield check_time->improved_yield no_improvement No Significant Improvement check_time->no_improvement purify_reagents Purify Starting Materials no_improvement->purify_reagents consider_side_reactions Investigate Side Reactions no_improvement->consider_side_reactions G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Add phenol and K₂CO₃ to DMF in a round-bottom flask. add_reagent 2. Add this compound dropwise. setup->add_reagent heat 3. Heat the reaction mixture at 80 °C. add_reagent->heat monitor 4. Monitor progress by TLC. heat->monitor quench 5. Cool to RT and pour into water. monitor->quench extract 6. Extract with ethyl acetate. quench->extract wash 7. Wash organic layer with brine. extract->wash dry 8. Dry over Na₂SO₄ and concentrate. wash->dry purify 9. Purify by column chromatography. dry->purify

References

Technical Support Center: Alkylation Reactions with 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(Bromomethyl)-1-methyl-1H-pyrazole in alkylation reactions. Due to a lack of specific experimental data in the public domain detailing the side products of this particular reagent, this guide is based on general principles of alkylation chemistry involving analogous benzylic halides and the known reactivity of pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected reaction pathways when using this compound as an alkylating agent?

A1: The primary reaction is a nucleophilic substitution where a nucleophile (e.g., an amine, phenoxide, thiolate) displaces the bromide ion from the methylene group, forming a new carbon-nucleophile bond. This results in the attachment of the (1-methyl-1H-pyrazol-3-yl)methyl moiety to the nucleophilic atom.

Q2: What are the potential, general side products I should be aware of?

A2: While specific data for this reagent is limited, general side products in similar alkylation reactions can include:

  • Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), it's possible for the product to react further with another molecule of the alkylating agent.

  • Elimination: Under strongly basic conditions, elimination of HBr from the bromomethyl group could potentially occur, leading to the formation of a reactive methylene-pyrazole intermediate, which could then polymerize or react in other undesirable ways.

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols, water) can compete with the intended nucleophile, leading to the formation of ethers or alcohols as byproducts.

  • Quaternization of the Pyrazole Ring: Although less likely as the pyrazole nitrogen atoms are already methylated, strong alkylating conditions could potentially lead to the formation of a quaternary pyrazolium salt.

Q3: How can I monitor the progress of my alkylation reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method. Use a suitable solvent system to achieve good separation between the starting materials (this compound and your nucleophile) and the desired product. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring and to identify the masses of potential products and byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficiently nucleophilic starting material. 2. Steric hindrance around the nucleophilic site. 3. Inappropriate base or solvent. 4. Low reaction temperature.1. Use a stronger base to deprotonate the nucleophile more effectively. 2. Increase the reaction temperature. 3. Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the reaction rate. 4. Consider a different synthetic route if steric hindrance is significant.
Formation of Multiple Products (as seen on TLC/LC-MS) 1. Over-alkylation of the nucleophile. 2. Side reactions with the solvent. 3. Degradation of starting material or product.1. Use a stoichiometric amount or a slight excess of the nucleophile relative to the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture. 3. Use a non-nucleophilic solvent. 4. Run the reaction at a lower temperature.
Presence of a Significant Amount of Unreacted Starting Material 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Inefficient mixing.1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Gradually increase the reaction temperature. 3. Ensure efficient stirring throughout the reaction.
Product is Difficult to Purify 1. Co-elution of the product with byproducts or starting materials. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. 2. If the product is basic, consider adding a small amount of triethylamine to the eluent. 3. If the product is acidic, a small amount of acetic acid might be helpful. 4. Consider alternative purification methods like recrystallization or preparative HPLC.

Experimental Protocols

General Protocol for N-Alkylation of an Amine:

  • Dissolve the amine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Add a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0-1.2 eq.) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for O-Alkylation of a Phenol:

  • Dissolve the phenol (1.0 eq.) in a polar aprotic solvent (e.g., DMF, acetone).

  • Add a base such as potassium carbonate or cesium carbonate (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.

  • Add this compound (1.0-1.2 eq.) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

  • After completion, cool the reaction, add water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Visualizing Potential Reaction Pathways

Alkylation_Pathways Start This compound + Nucleophile (Nu-H) Desired_Product Desired Alkylated Product ((1-methyl-1H-pyrazol-3-yl)methyl-Nu) Start->Desired_Product Desired SN2 Pathway Elimination Elimination Byproduct (Polymerization) Start->Elimination Strong Base Solvent_Reaction Solvent Adduct Start->Solvent_Reaction Presence of Nucleophilic Solvent Over_Alkylation Over-alkylation Product Desired_Product->Over_Alkylation Excess Alkylating Agent / Reactive Product Base Base Base->Start Solvent Nucleophilic Solvent Solvent->Start

Caption: Potential reaction pathways in the alkylation using this compound.

Troubleshooting_Workflow Start Start Alkylation Reaction Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up & Purification Complete->Workup Yes LowYield Low Yield / No Reaction Complete->LowYield No (Low Conversion) MultipleProducts Multiple Products Complete->MultipleProducts No (Side Products) AdjustConditions Adjust Conditions: - Temperature - Concentration - Base/Solvent LowYield->AdjustConditions CheckPurity Check Starting Material Purity LowYield->CheckPurity MultipleProducts->AdjustConditions AdjustConditions->Start CheckPurity->Start

Caption: A logical workflow for troubleshooting alkylation reactions.

Technical Support Center: Purification of Products from 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products derived from 3-(Bromomethyl)-1-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for products derived from this compound?

A1: The two primary methods for purifying pyrazole derivatives are column chromatography and recrystallization. Column chromatography on silica gel is frequently used to separate the desired product from unreacted starting materials, by-products, and other impurities.[1][2] Recrystallization is an effective technique for purifying solid products, often using single or mixed solvent systems to obtain high-purity crystals.[3][4]

Q2: My pyrazole derivative is a basic compound and shows significant tailing or gets stuck on the silica gel column. What should I do?

A2: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing peaks, and low recovery.[5] To mitigate this, it is highly recommended to deactivate the silica gel. This can be done by preparing the column slurry with an eluent containing a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia in methanol.[5][6][7] Alternatively, using a different stationary phase like neutral alumina can be a better choice.[5][6]

Q3: My purified product is a yellow or brown color, but it should be white. What is the likely cause?

A3: A yellow or brown coloration often suggests the presence of oxidized impurities.[5] Depending on the reaction, certain functional groups on the pyrazole ring can be sensitive to air. The issue could also arise from residual, colored by-products from the synthesis. Careful monitoring of the reaction and purification under an inert atmosphere (if necessary) can help prevent this.

Q4: I am having trouble separating regioisomers of my pyrazole product. What purification strategy is recommended?

A4: The synthesis of pyrazole derivatives can sometimes result in a mixture of regioisomers, which can be challenging to separate.[8] For isomeric mixtures, meticulous column chromatography is often the first approach. If the isomers are crystalline and have different solubilities, fractional recrystallization can be an effective, albeit potentially laborious, method.[3] This involves a series of recrystallization steps to progressively enrich one isomer.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of pyrazole derivatives.

Issue 1: The product "oils out" during recrystallization instead of forming crystals.

  • Problem: Instead of solid crystals precipitating from the solution upon cooling, a second liquid phase (an oil) forms. This happens when the compound precipitates from the solution at a temperature above its melting point.[3]

  • Solutions:

    • Increase Solvent Volume: Add more of the primary ("good") solvent to the hot solution to lower the saturation point. This allows crystallization to occur at a lower temperature, hopefully below the compound's melting point.[3]

    • Slow Cooling: Ensure the solution cools as slowly as possible. Rapid cooling encourages precipitation over crystallization. Allowing the flask to cool to room temperature undisturbed, followed by gradual cooling in an ice bath, can promote crystal formation.[3]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask at the air-solvent interface with a glass rod or adding a seed crystal from a previous batch.[5]

    • Re-evaluate Solvent System: The chosen solvent system may be inappropriate. Try a different solvent or mixed-solvent combination. A good mixed-solvent system involves dissolving the compound in a minimal amount of a hot "good" solvent and then adding a "poor" solvent (anti-solvent) dropwise until turbidity appears, followed by slow cooling.[3][7]

Issue 2: Low or no recovery of the product after column chromatography.

  • Problem: The product is not eluting from the column, likely due to strong adsorption to the stationary phase.

  • Solutions:

    • Deactivate Silica Gel: As mentioned in the FAQs, the most common cause for pyrazole derivatives is strong interaction with acidic silica. Prepare the column using a slurry containing ~0.5-1% triethylamine in your eluent to neutralize the acidic sites.[5]

    • Increase Eluent Polarity: The eluent system may not be polar enough to move your compound down the column. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). Monitor the elution using TLC.[5]

    • Consider Dry Loading: If your compound is not very soluble in the eluent, it can precipitate at the top of the column when loaded. To avoid this, use a dry loading technique. Dissolve the crude product in a volatile solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[5]

    • Switch Stationary Phase: If problems persist, switch to a less acidic stationary phase like neutral alumina.[6]

Logical Workflow: Troubleshooting "Oiling Out" During Recrystallization

G start Product 'Oils Out' During Recrystallization check_purity Is the product pure? (Check TLC/LC-MS) start->check_purity re_purify Re-purify via Column Chromatography check_purity->re_purify No strategy1 Strategy 1: Adjust Conditions check_purity->strategy1 Yes re_purify->strategy1 action1a Add more 'good' solvent to the hot solution strategy1->action1a action1b Ensure very slow cooling strategy1->action1b action1c Scratch flask or add seed crystal strategy1->action1c strategy2 Strategy 2: Change Solvents strategy1->strategy2 If still failing end_success Crystalline Product Obtained action1a->end_success action1b->end_success action1c->end_success action2a Attempt trituration with a non-polar solvent (e.g., hexanes) strategy2->action2a action2b Select a new single or mixed-solvent system strategy2->action2b action2a->end_success action2b->end_success

Caption: A logical workflow for troubleshooting when a product oils out.

Data Presentation

Table 1: Recommended Purification Conditions for Pyrazole Derivatives

This table summarizes various purification conditions reported in the literature for different pyrazole compounds, which can serve as a starting point for developing a purification protocol for new derivatives.

Compound TypePurification MethodSolvents / EluentsTypical YieldReference
N-Substituted PyrazolinesRecrystallizationEthanol72%[4]
N-Substituted PyrazolinesRecrystallizationToluene78%[4]
Substituted 3-Amino PyrazoleColumn ChromatographyEthyl Acetate : Hexane55-67%[1]
Novel Pyrazole DerivativesColumn ChromatographyHexane / Ethyl Acetate (15:1)-[2]
Novel Pyrazole DerivativesColumn ChromatographyHexane / Ethyl Acetate (4:1)11-13%[2]
1,5-Diphenyl Pyrazole CarboxylateColumn ChromatographyHexane / Ethyl Acetate (80:20)86%[9]
Substituted 3-Iodo-1H-PyrazolesRecrystallizationn-Hexane80.4%
Pyrazole Acid Addition SaltsCrystallizationAcetone, Ethanol, or Isopropanol-[10]

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on the specific properties of the target compound.

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that provides good separation of your target compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.[5]

  • Slurry Preparation: In a fume hood, mix silica gel with your chosen eluent to create a slurry. If your compound is basic, add triethylamine to the eluent to a final concentration of 0.5-1% (e.g., 0.5 mL in 100 mL of eluent) and stir well.[5]

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a suitable volatile solvent). Carefully apply the sample to the top of the silica bed. Alternatively, perform a dry load as described in the troubleshooting guide.[5]

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified compound.

Experimental Workflow: General Purification of a Pyrazole Derivative```dot

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Bromomethyl)-1-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Free-Radical Bromination of 1,3-Dimethyl-1H-pyrazole: This is the most common approach and involves the Wohl-Ziegler reaction, where 1,3-dimethyl-1H-pyrazole is treated with N-Bromosuccinimide (NBS) in the presence of a radical initiator.

  • Conversion of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole: This method involves the synthesis of the corresponding alcohol precursor, which is then converted to the desired bromomethyl compound, typically via an Appel-type reaction.

Q2: My Wohl-Ziegler bromination reaction is giving a low yield. What are the potential causes?

A2: Low yields in the Wohl-Ziegler bromination of 1,3-dimethyl-1H-pyrazole can stem from several factors:

  • Impurities in the Starting Material: The purity of 1,3-dimethyl-1H-pyrazole is crucial. Ensure it is free from isomeric impurities (e.g., 1,5-dimethylpyrazole) and residual reagents from its synthesis.

  • Inefficient Radical Initiation: The choice and amount of radical initiator (e.g., AIBN or benzoyl peroxide) are critical. Insufficient initiator or decomposition of the initiator can lead to an incomplete reaction.

  • Suboptimal Reaction Temperature: The reaction requires a specific temperature range to initiate and sustain the radical chain reaction. Temperatures that are too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to side reactions and degradation.

  • Incorrect Solvent: The choice of solvent is important. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used. More environmentally friendly alternatives like acetonitrile can also be effective.[1] Polar, acidic solvents should be avoided as they can promote ionic bromination on the pyrazole ring.[2]

  • Side Reactions: The formation of byproducts such as dibrominated compounds or ring-brominated isomers can consume the starting material and reduce the yield of the desired product.

Q3: I am observing multiple spots on my TLC after the bromination reaction. What are the likely side products?

A3: The most common side products in the synthesis of this compound via Wohl-Ziegler bromination are:

  • Dibrominated Product (3-(Dibromomethyl)-1-methyl-1H-pyrazole): This forms when the desired product undergoes a second bromination. It can be minimized by using a controlled amount of NBS (close to a 1:1 molar ratio with the starting material).

  • Ring-Brominated Isomers: Bromination can occur on the pyrazole ring itself, especially if the reaction conditions are not strictly anhydrous or if there are acidic impurities. Using non-polar solvents and ensuring the absence of acid can help prevent this.

  • Unreacted 1,3-Dimethyl-1H-pyrazole: An incomplete reaction will result in the presence of the starting material.

Q4: How can I purify the crude this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing the proportion of ethyl acetate.[3] Distillation under reduced pressure can also be an effective method for purification.

Troubleshooting Guides

Issue 1: Low or No Conversion of 1,3-Dimethyl-1H-pyrazole
Possible Cause Suggested Solution
Inactive Radical Initiator Use a fresh batch of radical initiator (AIBN or benzoyl peroxide). Ensure it has been stored correctly.
Incorrect Reaction Temperature Monitor the internal reaction temperature. The reaction is typically carried out at the reflux temperature of the solvent.
Insufficient Reaction Time Monitor the reaction progress by TLC. If starting material is still present, extend the reaction time.
Poor Quality Starting Material Purify the 1,3-dimethyl-1H-pyrazole by distillation or column chromatography before use.
Issue 2: Formation of Significant Amounts of Dibrominated Product
Possible Cause Suggested Solution
Excess N-Bromosuccinimide (NBS) Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the 1,3-dimethyl-1H-pyrazole.
Prolonged Reaction Time Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
High Reaction Temperature Running the reaction at a slightly lower temperature (if initiation can still be achieved) may improve selectivity.
Issue 3: Presence of Ring-Brominated Impurities
Possible Cause Suggested Solution
Acidic Conditions Ensure all glassware is dry and that the solvent is anhydrous. If necessary, add a non-nucleophilic base like potassium carbonate in a small amount.
Use of Polar, Protic Solvents Use non-polar solvents such as cyclohexane or carbon tetrachloride.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole (Starting Material)

This protocol is adapted from established methods for pyrazole synthesis.[4][5][6]

Materials:

  • Methylhydrazine

  • Acetylacetone

  • Ethanol

  • n-Hexane

Procedure:

  • In a 250 mL round-bottom flask, add 6 mL of methylhydrazine and 50 mL of ethanol.

  • Cool the flask in an ice bath for 10 minutes with constant stirring.

  • Slowly add 10 mL of acetylacetone dropwise to the solution over approximately 20 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Set up the apparatus for reflux and heat the mixture in an oil bath at approximately 110°C for one hour.

  • After reflux, remove the solvent using a rotary evaporator.

  • Dissolve the resulting solid residue in a minimal amount of warm n-hexane.

  • Place the flask in a refrigerator to induce crystallization.

  • Collect the crystalline 1,3-dimethyl-1H-pyrazole by filtration and wash with cold n-hexane.

Protocol 2: Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is based on the general principles of the Wohl-Ziegler bromination.[1][2][7]

Materials:

  • 1,3-Dimethyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or Cyclohexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq.) in CCl₄ or cyclohexane.

  • Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN or benzoyl peroxide (e.g., 0.02 eq.).

  • Heat the mixture to reflux. The reaction can be initiated with a heat lamp if necessary.

  • Monitor the reaction progress by TLC. The reaction is typically complete when the denser NBS has been converted to the less dense succinimide, which will float on the surface of the reaction mixture.[7]

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Protocol 3: Synthesis of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole (Alternative Precursor)

This protocol is based on the reduction of a pyrazole carboxylic acid ester.[8]

Materials:

  • Methyl 1-methyl-1H-pyrazole-3-carboxylate

  • Lithium aluminium hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of methyl 1-methyl-1H-pyrazole-3-carboxylate in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting solid and wash it thoroughly with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(hydroxymethyl)-1-methyl-1H-pyrazole.

Protocol 4: Conversion of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole to this compound via Appel Reaction

This protocol is based on the general principles of the Appel reaction.[9][10]

Materials:

  • 3-(Hydroxymethyl)-1-methyl-1H-pyrazole

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM) or acetonitrile

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0°C and add carbon tetrabromide (1.1 eq.) in one portion.

  • Stir the mixture at 0°C for 10-15 minutes.

  • Add a solution of 3-(hydroxymethyl)-1-methyl-1H-pyrazole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide.

Data Presentation

Table 1: Optimization of Wohl-Ziegler Bromination Conditions for Substituted Pyrazoles

While specific data for this compound is limited in the literature, the following table provides representative data for the bromination of similar substrates, which can serve as a starting point for optimization.

EntrySubstrateBrominating AgentInitiatorSolventTemp. (°C)Time (h)Yield (%)Ref.
11,3,5-TrimethylpyrazoleNBS (1.1 eq)AIBNCCl₄Reflux4~70-80 (estimated)[General Wohl-Ziegler Conditions]
2TolueneNBS (1.0 eq)Benzoyl PeroxideCCl₄Reflux264[2]
32-HepteneNBS (0.66 eq)Benzoyl PeroxideCCl₄Reflux2Not specified[2]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start1 1,3-Dimethyl-1H-pyrazole Reaction Wohl-Ziegler Bromination (Reflux in non-polar solvent) Start1->Reaction Start2 N-Bromosuccinimide (NBS) Start2->Reaction Start3 Radical Initiator (AIBN/BPO) Start3->Reaction Workup 1. Filtration (remove succinimide) 2. Aqueous Wash 3. Drying Reaction->Workup Purification Column Chromatography or Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_diagnosis Problem Diagnosis cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_sp Solutions for Side Product Formation Start Low Yield of This compound TLC Analyze crude reaction mixture by TLC Start->TLC CheckSM Is starting material (SM) still present? TLC->CheckSM CheckSideProducts Are multiple side products observed? TLC->CheckSideProducts CheckSM->CheckSideProducts No Sol_Time Increase reaction time CheckSM->Sol_Time Yes Sol_NBS Use stoichiometric NBS (1.0-1.1 eq) CheckSideProducts->Sol_NBS Yes Sol_Temp Ensure proper reflux temperature Sol_Time->Sol_Temp Sol_Initiator Use fresh radical initiator Sol_Temp->Sol_Initiator Sol_Solvent Ensure non-polar, anhydrous solvent Sol_NBS->Sol_Solvent Sol_Purify Optimize purification protocol Sol_Solvent->Sol_Purify

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

stability issues of 3-(Bromomethyl)-1-methyl-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 3-(Bromomethyl)-1-methyl-1H-pyrazole in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound is its susceptibility to nucleophilic attack at the bromomethyl group. This reactivity is analogous to that of benzyl bromide. The compound can degrade in the presence of nucleophiles such as water, alcohols, and amines, leading to the formation of byproducts and a decrease in the effective concentration of the starting material.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the longevity and purity of this compound, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] Keep the container tightly sealed to prevent exposure to moisture and air. For long-term storage, keeping it in a freezer is advisable.

Q3: In which types of solvents is this compound most stable?

A3: this compound is most stable in dry, aprotic solvents. Protic solvents, such as water and alcohols, can act as nucleophiles and lead to solvolysis.[2] The stability in aprotic solvents is generally higher, but reactions with the solvent can still occur, especially with nucleophilic aprotic solvents like DMF or DMSO over extended periods or at elevated temperatures.

Q4: Can I use this compound in aqueous or alcoholic solutions?

A4: While it is possible to use this compound in aqueous or alcoholic solutions for a reaction, it is important to be aware that it will likely degrade over time. The rate of degradation will depend on the temperature, pH, and the specific solvent. If these solvents are necessary for your reaction, it is best to add the this compound to the reaction mixture immediately after preparation and to conduct the reaction at the lowest practical temperature to minimize solvolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in an alkylation reaction. Degradation of this compound due to improper storage or handling.Ensure the compound is stored under an inert atmosphere at 2-8°C.[1] Use a fresh bottle or a properly stored aliquot.
Reaction with a nucleophilic solvent (e.g., water, alcohol).Use a dry, aprotic solvent for the reaction. If a protic solvent is required, add the pyrazole compound last and at a low temperature.
Reaction with a basic reagent in the mixture.If a base is required, choose a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine or an inorganic base like potassium carbonate). Add the pyrazole slowly to the reaction mixture.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR). Formation of the corresponding alcohol or ether from reaction with the solvent.Analyze a sample of the this compound in the reaction solvent (without other reagents) to check for degradation. If degradation is observed, switch to a more inert solvent.
Formation of a dimer or other side products.Lower the reaction temperature and concentration to minimize side reactions.
The starting material appears discolored or has an unusual odor. Decomposition of the compound.Do not use the material. Dispose of it according to safety protocols and obtain a fresh supply.

Data on Solvent Compatibility

Solvent Type Examples Compatibility/Stability Notes
Aprotic Non-polar Hexane, Toluene, DichloromethaneHigh Recommended for storage and as reaction solvents. Ensure the solvents are anhydrous.
Aprotic Polar Acetonitrile, Tetrahydrofuran (THF), Ethyl AcetateModerate to High Generally good for reactions. Ensure they are dry as residual water can cause hydrolysis.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate Can be used as reaction solvents, but may slowly react with the compound, especially at higher temperatures.
Protic Polar Water, Methanol, EthanolLow Will react via solvolysis to form the corresponding alcohol or ether.[2][3] Use with caution and for short reaction times at low temperatures.
Acidic (Aqueous) Dilute HCl, H₂SO₄Low to Moderate The pyrazole ring is generally stable, but hydrolysis of the bromomethyl group can still occur.
Basic (Aqueous) NaOH, KOHVery Low Rapidly degrades through nucleophilic substitution by hydroxide ions.

Experimental Protocols

Protocol: General Procedure for N-Alkylation using this compound

This protocol provides a general method for the alkylation of a nucleophilic nitrogen atom (e.g., in an amine or heterocycle) using this compound, with precautions to minimize its degradation.

Materials:

  • This compound

  • Substrate (amine or N-heterocycle)

  • Anhydrous aprotic solvent (e.g., acetonitrile or THF)

  • Non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (dried in oven)

Procedure:

  • Set up a reaction flask, previously dried in an oven and cooled under a stream of inert gas.

  • To the flask, add the substrate (1.0 equivalent) and the non-nucleophilic base (1.2-2.0 equivalents).

  • Add the anhydrous aprotic solvent via syringe.

  • Stir the mixture at room temperature until the substrate and base are fully dissolved or suspended.

  • In a separate, dry vial, dissolve this compound (1.1 equivalents) in the anhydrous aprotic solvent.

  • Slowly add the solution of this compound to the reaction mixture at room temperature (or lower, e.g., 0°C, if the reaction is exothermic or the substrate is particularly sensitive).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

degradation_pathway reactant This compound product Substituted Product reactant->product SN2 Reaction nucleophile Nucleophile (Nu-H) e.g., H₂O, ROH, R₂NH nucleophile->product byproduct H-Br

Caption: Inferred degradation pathway of this compound via SN2 reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add Substrate and Base to Dry Solvent prep_pyrazole 2. Dissolve Pyrazole in Dry Solvent Separately add_pyrazole 3. Add Pyrazole Solution to Reaction Mixture prep_pyrazole->add_pyrazole monitor 4. Monitor Reaction (TLC, LC-MS) add_pyrazole->monitor quench 5. Quench Reaction monitor->quench extract 6. Extract Product quench->extract purify 7. Purify Product extract->purify

Caption: Recommended workflow for reactions using this compound.

References

Technical Support Center: Alkylation with 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 3-(Bromomethyl)-1-methyl-1H-pyrazole as an alkylating agent, with a focus on preventing di-alkylation.

Troubleshooting Guide

This section provides solutions to common problems encountered during alkylation reactions with this compound.

Issue: My reaction is producing a significant amount of di-alkylated product. How can I favor mono-alkylation?

Answer:

Di-alkylation is a common side reaction when alkylating primary or secondary amines, as the mono-alkylated product is often more nucleophilic than the starting amine.[1][2][3] To favor the formation of the mono-alkylated product, several reaction parameters can be optimized.

Recommended Solutions & Rationale:

  • Control Stoichiometry: Use a significant excess of the nucleophile (e.g., 3-10 equivalents) relative to this compound. This statistically increases the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[1]

  • Slow Addition of Alkylating Agent: Add a solution of this compound dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, which helps to minimize the rate of the second alkylation.[1]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the overall reaction rate, often enhancing the selectivity for mono-alkylation by reducing the energy available for the typically faster second alkylation step.[1]

  • Choice of Base: The base can play a crucial role in selectivity. Consider using milder or sterically hindered bases. Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), have been reported to be particularly effective in promoting mono-alkylation.[1][4][5]

  • Solvent Selection: The polarity of the solvent can influence the reaction outcome. Less polar solvents may sometimes reduce the rate of the second alkylation.[1] Experiment with solvents like THF, acetonitrile, or DMF to find the optimal conditions for your specific substrate.

The following table summarizes the expected impact of these parameters on the product distribution.

ParameterConditionExpected Mono-alkylation YieldExpected Di-alkylation YieldRationale
Stoichiometry 1:1 (Amine:Alkylating Agent)Low to ModerateHighMono-alkylated product is more nucleophilic and competes effectively.[1][2]
5:1 (Amine:Alkylating Agent)HighLowStatistical advantage for the starting amine to react.[1]
Addition Rate Rapid AdditionModerateHighHigh local concentration of alkylating agent favors di-alkylation.
Slow Dropwise AdditionHighLowMaintains a low concentration of the alkylating agent, favoring mono-alkylation.[1]
Temperature High Temperature (e.g., 80 °C)ModerateHighHigher temperature can overcome the activation barrier for the second alkylation more readily.
Low Temperature (e.g., 0 °C to RT)HighLowReduces the rate of the competing di-alkylation reaction.[1]
Base Strong, non-hindered base (e.g., NaH)ModerateModerate to HighEfficiently deprotonates both starting material and mono-alkylated product.
Weaker or specific base (e.g., Cs₂CO₃)HighLowKnown to favor mono-alkylation in many cases.[1][4][5]

Frequently Asked Questions (FAQs)

Q1: Why does di-alkylation occur so readily when using primary or secondary amines as nucleophiles?

A1: The primary reason for di-alkylation is the increased nucleophilicity of the mono-alkylated product compared to the starting amine.[1][2][3] The introduction of an alkyl group (in this case, the 1-methyl-1H-pyrazol-3-yl)methyl group) is an electron-donating group. This increases the electron density on the nitrogen atom, making the resulting secondary amine a stronger nucleophile than the primary amine from which it was formed.[1][6] Consequently, the mono-alkylated product can react with the alkylating agent at a faster rate than the starting amine, leading to the formation of the di-alkylated product.

Q2: Are there alternative synthetic strategies to guarantee mono-alkylation?

A2: Yes, if optimizing the reaction conditions for direct alkylation is not sufficient, other well-established methods can provide better control over mono-alkylation. These include:

  • Reductive Amination: This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the desired amine. This is a highly effective method for producing secondary amines.[7]

  • Use of Protecting Groups: The primary amine can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to form a carbamate.[2] The protected amine can then be mono-alkylated, followed by deprotection to yield the secondary amine.[2]

  • Sulfonamide Synthesis: The primary amine can be converted to a sulfonamide, which can be selectively mono-alkylated and subsequently deprotected to give the secondary amine.[1]

Q3: How can I monitor the progress of my reaction to avoid over-alkylation?

A3: Close monitoring of the reaction is crucial. Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to track the consumption of the starting material and the formation of the mono- and di-alkylated products. The reaction should be quenched as soon as the optimal amount of the desired mono-alkylated product has been formed, even if some starting material remains, to prevent further reaction to the di-alkylated species.

Experimental Protocols

General Protocol for Selective Mono-N-Alkylation of a Primary Amine:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (5.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile or THF).

  • Add the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.

  • Add the solution of this compound dropwise to the stirred amine solution over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (ideally, consumption of the alkylating agent with minimal di-alkylation), quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired mono-alkylated product.

Visualizations

Troubleshooting_Dialkylation start Di-alkylation Observed with This compound check_stoichiometry Is the amine in large excess? (e.g., >3 equivalents) start->check_stoichiometry increase_amine Increase amine to 5-10 equivalents check_stoichiometry->increase_amine No check_addition Was the alkylating agent added slowly? check_stoichiometry->check_addition Yes increase_amine->check_addition slow_addition Implement slow, dropwise addition (e.g., over 1-2 hours) check_addition->slow_addition No check_temp Is the reaction temperature low? check_addition->check_temp Yes slow_addition->check_temp lower_temp Lower temperature (e.g., to 0 °C or room temp) check_temp->lower_temp No check_base Review base selection check_temp->check_base Yes lower_temp->check_base change_base Switch to a milder or specific base (e.g., Cs₂CO₃) check_base->change_base Suboptimal base re_evaluate Re-run experiment and monitor closely (TLC/LC-MS) check_base->re_evaluate Optimal base used change_base->re_evaluate alternative_methods Consider alternative strategies: - Reductive Amination - Protecting Group Chemistry re_evaluate->alternative_methods Di-alkylation still problematic

Caption: Troubleshooting workflow to avoid di-alkylation.

References

solvent effects on 3-(Bromomethyl)-1-methyl-1H-pyrazole reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Bromomethyl)-1-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on understanding and controlling its reactivity through solvent selection. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary site of reactivity for this compound is the bromomethyl group. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. Reactions involving this compound are typically nucleophilic substitutions at this carbon.

Q2: How does the choice of solvent affect the reaction mechanism when using this compound?

A2: The solvent plays a crucial role in determining whether a nucleophilic substitution reaction proceeds via an S(_N)1 or S(_N)2 mechanism.

  • Polar protic solvents (e.g., water, ethanol, methanol) can stabilize the formation of a carbocation intermediate by solvating both the cation and the leaving group. This stabilization favors the S(_N)1 pathway .[1]

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile) are capable of dissolving the nucleophile but do not solvate it as strongly as protic solvents. This leaves the nucleophile more "naked" and reactive, thus favoring the bimolecular S(_N)2 pathway .[2][3]

Q3: I am observing a mixture of products. What could be the cause?

A3: A mixture of products can arise if the reaction conditions allow for both S(_N)1 and S(_N)2 pathways to compete. This is common with secondary alkyl halides, and the benzylic-like nature of the substrate can also stabilize a carbocation, making the S(_N)1 pathway more accessible.[1] To favor a single product, it is essential to carefully select the solvent and nucleophile to promote one mechanism over the other. For instance, using a strong nucleophile in a polar aprotic solvent will favor the S(_N)2 reaction.[1]

Q4: What are some common side reactions to be aware of?

A4: Besides the desired nucleophilic substitution, potential side reactions include:

  • Elimination reactions (E1 and E2): Although less common for this substrate, the use of a sterically hindered, strong base as a nucleophile could lead to the formation of an alkene.

  • Reaction with the pyrazole ring: While the bromomethyl group is the primary reactive site, highly reactive reagents or harsh conditions could potentially lead to reactions at the pyrazole ring.

  • Solvolysis: In polar protic solvents, the solvent itself can act as a nucleophile, leading to the formation of alcohol or ether byproducts.[1]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields can be a significant hurdle in any synthesis. The following steps can help in troubleshooting this issue.

  • Starting Material Purity: Ensure the purity of your this compound and the nucleophile. Impurities can lead to undesired side reactions that consume starting materials.[4]

  • Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.[4]

    • Reaction Time: Incomplete reactions are a common cause of low yields. Ensure the reaction is allowed to proceed to completion by monitoring its progress.

    • Solvent Choice: The solvent can dramatically impact the reaction rate and yield. If an S(_N)2 reaction is desired, switching to a polar aprotic solvent like DMF or DMSO can significantly increase the reaction rate.[2][5]

  • Stoichiometry: Ensure the correct molar ratios of reactants are being used. A slight excess of the nucleophile may be beneficial to drive the reaction to completion.[4]

Issue 2: Difficulty in Isolating the Desired Product

Challenges in product isolation can often be resolved by optimizing the work-up and purification procedures.

  • Work-up:

    • If the product is soluble in an organic solvent, perform an aqueous wash to remove any inorganic byproducts or unreacted water-soluble reagents.

    • If the product is a solid, recrystallization from a suitable solvent system is often an effective purification method.[4]

  • Chromatography: If recrystallization is not effective, column chromatography on silica gel is a powerful technique for separating the desired product from impurities.[4] The choice of eluent is critical and should be optimized using TLC.

Data Presentation

The following tables summarize the expected influence of solvent choice on the reaction pathway and relative reaction rates for nucleophilic substitution reactions of this compound. These are based on general principles of physical organic chemistry.[1][2][3]

Table 1: Solvent Effects on Reaction Mechanism

Solvent TypePredominant MechanismRationale
Polar ProticS(_N)1Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding.[1]
Polar AproticS(_N)2Solvates the cation of the nucleophilic salt, leaving the anionic nucleophile more reactive.[2][3]
Non-polarSlow/No ReactionReactants (especially ionic nucleophiles) are often insoluble.

Table 2: Illustrative Relative Reaction Rates in Different Solvents

SolventSolvent TypeExpected Relative Rate for S(_N)1Expected Relative Rate for S(_N)2
Water (H₂O)Polar ProticVery HighLow
Methanol (MeOH)Polar ProticHighModerate
Ethanol (EtOH)Polar ProticModerateModerate-Low
AcetonePolar AproticLowHigh
Acetonitrile (MeCN)Polar AproticLowHigh
DMFPolar AproticVery LowVery High
DMSOPolar AproticVery LowVery High
HexaneNon-polarNegligibleNegligible

Experimental Protocols

General Protocol for Nucleophilic Substitution (S(_N)2 Conditions)

This protocol provides a general methodology for the reaction of this compound with a nucleophile under conditions favoring an S(_N)2 mechanism.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile (1.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Substrate: To the stirring solution of the nucleophile, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow at room temperature, it may be gently heated (e.g., to 50-80 °C).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure substituted product.

Visualizations

troubleshooting_workflow start Low Yield or Side Products Observed check_purity Check Purity of Starting Materials (3-bromomethyl-1-methyl-1H-pyrazole and Nucleophile) start->check_purity check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry purity_impure Impure Materials Detected? check_purity->purity_impure conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal stoichiometry_incorrect Incorrect Stoichiometry? check_stoichiometry->stoichiometry_incorrect purify_materials Purify Starting Materials (Distillation, Recrystallization, etc.) purity_impure->purify_materials Yes end Improved Yield and Purity purity_impure->end No purify_materials->start Retry Reaction optimize_solvent Optimize Solvent: Polar Protic for SN1 Polar Aprotic for SN2 conditions_suboptimal->optimize_solvent Yes optimize_temp_time Optimize Temperature and Time (Monitor by TLC/LC-MS) conditions_suboptimal->optimize_temp_time Yes conditions_suboptimal->end No optimize_solvent->start Retry Reaction optimize_temp_time->start Retry Reaction adjust_stoichiometry Adjust Reactant Ratios (e.g., slight excess of nucleophile) stoichiometry_incorrect->adjust_stoichiometry Yes stoichiometry_incorrect->end No adjust_stoichiometry->start Retry Reaction

Caption: A logical workflow for troubleshooting low yields and side product formation.

solvent_effect_pathway cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway substrate This compound + Nucleophile (Nu⁻) carbocation Carbocation Intermediate (Stabilized by Solvent) substrate->carbocation Slow, rate-determining transition_state Transition State [Nu---C---Br]⁻ substrate->transition_state Concerted attack product_sn1 Racemic Product carbocation->product_sn1 Nu⁻ attack product_sn2 Inverted Product transition_state->product_sn2 solvent_protic Polar Protic Solvent (e.g., H₂O, EtOH) solvent_protic->carbocation solvent_aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) solvent_aprotic->transition_state

Caption: Influence of solvent on the reaction pathway of this compound.

References

Technical Support Center: Managing Exothermic Reactions of 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3-(Bromomethyl)-1-methyl-1H-pyrazole. The information provided is based on general principles for handling potentially reactive bromomethyl heterocyclic compounds. It is crucial to perform a thorough risk assessment and thermal hazard analysis before conducting any experiment.[1][2][3]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experimentation.

Issue 1: Unexpected Exotherm or Temperature Rise

  • Symptoms: A sudden, uncontrolled increase in reaction temperature, bubbling, or gas evolution.

  • Possible Causes:

    • Incorrect reagent stoichiometry.

    • Addition of reagents too quickly.

    • Inadequate cooling or stirring.[3]

    • Contamination of reagents or solvents.

  • Immediate Actions:

    • Stop the addition of any reagents.

    • Increase cooling to the maximum capacity.

    • If the temperature continues to rise, prepare for an emergency quench.

    • Notify personnel in the immediate vicinity.

  • Corrective Measures:

    • Review the experimental protocol to ensure all steps were followed correctly.

    • Ensure the cooling system is functioning efficiently.

    • Consider reducing the rate of addition for exothermic steps in future experiments.

Issue 2: Pressure Buildup in the Reactor

  • Symptoms: Visible pressure release from the system, hissing sounds, or activation of a pressure relief device.

  • Possible Causes:

    • Rapid gas evolution from the reaction.

    • Blocked vent or off-gas line.

    • A runaway reaction generating a large volume of gas.[4]

  • Immediate Actions:

    • Ensure the venting path is clear.

    • If safe to do so, reduce the reaction temperature to slow down the rate of gas evolution.

    • Evacuate the area if the pressure buildup cannot be controlled.

  • Corrective Measures:

    • Ensure the reactor system is adequately sized and vented for the scale of the reaction.

    • Consider conducting the reaction at a more dilute concentration.

Issue 3: Product Decomposition or Discoloration

  • Symptoms: The reaction mixture turns dark, or analytical tests show the presence of impurities.

  • Possible Causes:

    • Excessive reaction temperature.

    • Prolonged reaction time.

    • Presence of impurities that catalyze decomposition.

  • Corrective Measures:

    • Optimize the reaction temperature and time based on small-scale experiments.

    • Ensure the purity of all starting materials and solvents.

    • Consider the use of a stabilizer if the product is known to be unstable.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are related to its reactivity and potential for exothermic decomposition. As a bromomethyl heterocyclic compound, it can undergo self-accelerating decomposition, especially at elevated temperatures, which can lead to a runaway reaction.[1] It is also important to handle it with appropriate personal protective equipment (PPE) as it may cause skin and eye irritation.

Q2: What are the recommended storage conditions for this compound?

A2: It should be stored in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames. The container should be tightly closed.

Q3: What type of reactor setup is recommended for reactions involving this compound?

A3: A reactor equipped with efficient cooling, robust stirring, a temperature probe, and an inert atmosphere (e.g., nitrogen or argon) is essential. For larger-scale reactions, a pressure relief device is highly recommended.[4]

Q4: How can I assess the thermal stability of my reaction mixture?

A4: Techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) can be used to determine the onset temperature of decomposition and the amount of energy released.[1][5] This data is crucial for a comprehensive risk assessment.

Q5: What are the appropriate quenching agents for a reaction involving this compound?

A5: The choice of quenching agent depends on the specific reaction. However, for terminating a runaway reaction, a cold, inert solvent followed by a proton source (like isopropanol or acetic acid) can be effective. The addition of the quenching agent should be done slowly and with efficient cooling.

Data Presentation

Due to the lack of publicly available specific quantitative data for this compound, this table provides a template of the crucial parameters that should be determined experimentally. For comparison, general data for similar classes of compounds are included where available.

ParameterThis compoundGeneral Bromomethyl Heterocycles (Illustrative)
Decomposition Onset Temperature (DSC) Data not available. Crucial to determine experimentally. 100 - 200 °C
Heat of Decomposition (DSC/ARC) Data not available. Crucial to determine experimentally. 100 - 400 J/g
Adiabatic Temperature Rise (ARC) Data not available. Crucial to determine experimentally. 150 - 300 °C
Time to Maximum Rate (TMR) at Onset Data not available. Crucial to determine experimentally. Varies significantly with temperature

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Reaction

  • Reactor Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a condenser.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 15 minutes.

  • Charge Reagents: Charge the solvent and other non-reactive starting materials into the flask.

  • Cooling: Cool the mixture to the desired reaction temperature using an appropriate cooling bath.

  • Addition of this compound: Add the this compound dropwise or in small portions, ensuring the internal temperature does not exceed the set point by more than 2-3 °C.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and slowly add a quenching agent if necessary.

Protocol 2: Emergency Quenching Procedure

  • Alert: Immediately alert personnel in the vicinity of the emergency.

  • Stop Additions: Cease the addition of all reagents.

  • Maximum Cooling: Apply maximum cooling to the reactor.

  • Prepare Quench Solution: In a separate flask, prepare a cold solution of an appropriate quenching agent (e.g., a cold, inert solvent).

  • Slow Addition: If the temperature continues to rise uncontrollably, slowly add the quenching solution to the reaction mixture with vigorous stirring.

  • Evacuation: If the situation cannot be brought under control, evacuate the area immediately.

Visualizations

Exotherm_Troubleshooting start Unexpected Temperature Rise stop_addition Stop Reagent Addition start->stop_addition max_cooling Increase Cooling to Maximum stop_addition->max_cooling prepare_quench Prepare Emergency Quench max_cooling->prepare_quench notify Notify Personnel prepare_quench->notify temp_controlled Temperature Controlled? notify->temp_controlled continue_monitoring Continue Monitoring temp_controlled->continue_monitoring Yes initiate_quench Initiate Emergency Quench Protocol temp_controlled->initiate_quench No review_protocol Post-Incident: Review Protocol & Equipment continue_monitoring->review_protocol initiate_quench->review_protocol

Caption: Troubleshooting workflow for an unexpected exotherm.

Safe_Reaction_Workflow risk_assessment 1. Risk Assessment & Thermal Hazard Analysis reactor_setup 2. Proper Reactor Setup (Cooling, Stirring, Venting) risk_assessment->reactor_setup inert_atmosphere 3. Establish Inert Atmosphere reactor_setup->inert_atmosphere reagent_charge 4. Charge Initial Reagents & Cool inert_atmosphere->reagent_charge controlled_addition 5. Controlled Addition of Reactive Reagent reagent_charge->controlled_addition monitoring 6. Monitor Temperature & Conversion controlled_addition->monitoring workup 7. Controlled Work-up & Quenching monitoring->workup analysis 8. Product Analysis & Purification workup->analysis

Caption: Recommended workflow for conducting safe experiments.

References

Technical Support Center: Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted 3-(bromomethyl)-1-methyl-1H-pyrazole following N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for removing unreacted this compound from my reaction mixture?

A1: The most common and effective strategy involves a three-step process:

  • Quenching: The first step is to neutralize the reactive unreacted this compound. This is typically achieved by adding a nucleophilic scavenger to the reaction mixture.

  • Aqueous Workup/Extraction: A liquid-liquid extraction is then performed to remove water-soluble byproducts and the quenched scavenger.[1]

  • Chromatography: The final step is purification of the crude product by flash column chromatography on silica gel to separate the desired N-alkylated product from any remaining starting material and other non-polar impurities.[1]

Q2: How do I choose a suitable quenching agent for this compound?

A2: this compound is a reactive electrophilic alkylating agent.[2] A suitable quenching agent should be a nucleophile that reacts readily with it to form a more polar, easily separable byproduct. Common choices include:

  • Primary or Secondary Amines: Simple amines like piperidine or morpholine are effective. They react with the bromomethyl group to form a highly polar quaternary ammonium salt or a more polar tertiary amine, which can be easily removed during the aqueous workup.

  • Thiols: Thiol-based scavengers can also be used, forming a more polar thioether.[3]

  • Water or Alcohols: While less reactive, adding water or an alcohol (like methanol or ethanol) can hydrolyze or solvolyze the remaining alkylating agent, especially upon gentle heating. The resulting hydroxymethyl or alkoxymethyl pyrazole is more polar and easier to separate.

Q3: My desired product and the starting material have very similar Rf values on the TLC plate. What can I do?

A3: If the polarity difference is small, consider the following:

  • Optimize your TLC and Column Chromatography System: Experiment with different solvent systems. A less polar eluent system will generally provide better separation for compounds with close Rf values. Using a gradient elution, from a non-polar solvent to a more polar one, can improve resolution.[4]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities with similar polarity.[5]

  • Derivative Formation: In some cases, it might be possible to selectively react either the product or the starting material to form a derivative with a significantly different polarity, allowing for easier separation. This is a more advanced technique and should be considered carefully.

Q4: How can I visualize this compound and the N-alkylated product on a TLC plate?

A4: Both the starting material and the product are pyrazole derivatives and are often UV-active, meaning they can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[6][7] For compounds that are not UV-active or for better visualization, various chemical stains can be used:

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, which may include the starting material and product.[8]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[7]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.[9]

Troubleshooting Guide

Problem Possible Cause Solution
Unreacted starting material is still present in the final product after column chromatography. Incomplete quenching of the alkylating agent.Ensure complete reaction of the quenching agent by allowing sufficient time or gentle warming. Use a slight excess of the scavenger.
Co-elution of the starting material and product during chromatography.Optimize the eluent system for better separation. Try a shallower gradient or an isocratic elution with a less polar solvent system. Consider using a different stationary phase like alumina if silica gel is not effective.
Low recovery of the desired product after purification. The product may be partially soluble in the aqueous phase during extraction.Minimize the volume of the aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
The product may have degraded on the silica gel column.Check the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Streaking or poor separation on the TLC plate. The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is highly polar and interacting strongly with the silica gel.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape.

Experimental Protocols

Protocol 1: General Procedure for Quenching and Extractive Workup
  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

    • Add a nucleophilic scavenger, such as piperidine (2-3 equivalents relative to the initial amount of this compound), to the reaction mixture.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete quenching of the unreacted alkylating agent.

  • Aqueous Workup:

    • Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.[1]

    • Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).[1] This helps to remove the quenched scavenger byproduct and any inorganic salts.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Preparation:

    • Dry-load the crude product onto a small amount of silica gel.

    • Prepare a silica gel column using a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.

  • Elution:

    • Load the crude product onto the column.

    • Elute the column with the chosen solvent system. The N-alkylated product is generally more polar than the starting this compound and will therefore elute later.

    • A gradient elution, starting with a low polarity eluent (e.g., 100% hexane) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexane), is often effective.[4]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-alkylated pyrazole.

Quantitative Data

The following table provides typical solvent systems used for the chromatographic purification of N-alkylated pyrazoles, which can be adapted for the separation of the desired product from unreacted this compound.

Product Type Stationary Phase Eluent System (v/v) Reference
N-alkylated methyl 3-amino-1H-pyrazole-4-carboxylateSilica GelEthyl acetate / Hexane[1]
1-methyl-3-phenyl-1H-pyrazoleSilica Gel0-20% Isopropyl acetate / Heptanes[4]
1-Phenyl-1H-pyrazoleSilica Gel1:1 Pentane / Ethyl acetate[10]
N-alkylated pyrazolesBasic AluminaPentane / Diethyl ether[11]

Visualizations

Purification_Workflow Decision Workflow for Purification cluster_start Start cluster_quenching Quenching cluster_workup Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (Product, Unreacted SM, Byproducts) Add_Scavenger Add Nucleophilic Scavenger (e.g., Piperidine) Reaction_Mixture->Add_Scavenger Extraction Liquid-Liquid Extraction (Organic Solvent / Water) Add_Scavenger->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate Drying->Concentration TLC_Analysis TLC Analysis (Assess Purity) Concentration->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Impure Pure_Product Pure Product TLC_Analysis->Pure_Product Pure Recrystallization Recrystallization (if solid) Column_Chromatography->Recrystallization Solid with minor impurities Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Workflow for the removal of unreacted this compound.

References

Validation & Comparative

Comparative Guide to the Characterization of 3-(Bromomethyl)-1-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of 3-(bromomethyl)-1-methyl-1H-pyrazole and its derivatives, compounds of interest in medicinal chemistry and drug development due to the versatile reactivity of the bromomethyl group, which allows for further molecular elaborations. This document outlines the key characterization techniques, presents comparative data for the target compound and a relevant alternative, and provides detailed experimental protocols.

Overview and Comparison

The primary focus of this guide is the characterization of This compound . For comparative purposes, we will also consider its chloro-analogue, 3-(chloromethyl)-1-methyl-1H-pyrazole . The bromomethyl derivative is generally more reactive in nucleophilic substitution reactions, making it a valuable intermediate for introducing the pyrazole moiety into larger molecules. However, the chloromethyl derivative offers greater stability and may be preferred in certain synthetic strategies.

A key synthetic route to this compound is the radical bromination of 1,3-dimethyl-1H-pyrazole using N-Bromosuccinimide (NBS) as the brominating agent.[1][2] This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) under thermal or photochemical conditions.[3][4]

Table 1: Physicochemical and Spectroscopic Data

PropertyThis compound3-(Chloromethyl)-1-methyl-1H-pyrazole[5]
Molecular Formula C₅H₇BrN₂C₅H₇ClN₂
Molecular Weight 175.03 g/mol 130.58 g/mol
Appearance Expected to be a colorless to pale yellow oil or low melting solidColorless oil
Boiling Point Not available146-148 °C
¹H NMR (CDCl₃, δ ppm) ~3.8 (s, 3H, N-CH₃), ~4.5 (s, 2H, CH₂Br), ~6.2 (d, 1H, H-4), ~7.3 (d, 1H, H-5)Data not available
¹³C NMR (CDCl₃, δ ppm) ~30 (CH₂Br), ~39 (N-CH₃), ~106 (C-4), ~130 (C-5), ~148 (C-3)Data not available
Key IR Peaks (cm⁻¹) ~2950 (C-H), ~1550 (C=N), ~1450 (C=C), ~650 (C-Br)~2950 (C-H), ~1550 (C=N), ~1450 (C=C), ~750 (C-Cl)
Mass Spec (m/z) M⁺ peaks at ~174 and ~176 (approx. 1:1 ratio)M⁺ peaks at ~130 and ~132 (approx. 3:1 ratio)

Experimental Protocols

Synthesis of this compound

Reaction: Radical bromination of 1,3-dimethyl-1H-pyrazole.

Materials:

  • 1,3-dimethyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • UV lamp (optional)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq) in anhydrous CCl₄.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 77°C) under constant stirring. Alternatively, the reaction can be initiated by UV irradiation at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample in deuterated chloroform (CDCl₃). The expected spectrum will show a singlet for the N-methyl protons, a singlet for the bromomethyl protons, and two doublets for the pyrazole ring protons.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ will show distinct signals for the bromomethyl carbon, the N-methyl carbon, and the three pyrazole ring carbons.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the neat liquid or a KBr pellet of the solid product. Characteristic absorption bands for C-H stretching, C=N and C=C stretching of the pyrazole ring, and the C-Br stretching are expected.

Mass Spectrometry (MS):

  • The mass spectrum will show the molecular ion peak. Due to the presence of bromine, there will be two peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6][7]

Visualizations

Synthesis Workflow

synthesis_workflow reagents 1,3-Dimethylpyrazole NBS, AIBN CCl4 reaction Radical Bromination (Reflux or UV) reagents->reaction 1 workup Filtration Washing Drying reaction->workup 2 purification Vacuum Distillation or Column Chromatography workup->purification 3 product This compound purification->product 4

Caption: Synthetic workflow for this compound.

Characterization Logic

characterization_logic product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Confirmation nmr->structure Proton & Carbon Environment ir->structure Functional Groups ms->structure Molecular Weight & Bromine Presence

Caption: Logic diagram for the structural characterization of the product.

Concluding Remarks

The characterization of this compound derivatives relies on a combination of standard spectroscopic techniques. While the bromomethyl derivative is a highly versatile synthetic intermediate, its chloro-analogue provides a more stable alternative. The choice between these compounds will depend on the specific requirements of the synthetic route and the desired reactivity. The protocols and data presented in this guide provide a foundation for researchers working with these valuable building blocks in the field of drug discovery and development.

References

A Comparative Guide to 3-(Bromomethyl)-1-methyl-1H-pyrazole and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the outcome of synthetic and biological experiments. This guide provides a comparative overview of 3-(Bromomethyl)-1-methyl-1H-pyrazole and other commonly used alkylating agents, offering insights into their reactivity, selectivity, and applications. While direct comparative experimental data for this compound is limited in publicly available literature, this guide draws on established knowledge of related compounds and fundamental chemical principles to provide a useful comparison.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive compounds that introduce an alkyl group into a molecule. In organic synthesis, they are fundamental for carbon-carbon and carbon-heteroatom bond formation. In biological research and drug development, alkylating agents are used to modify proteins, nucleic acids, and other biomolecules to probe their function or to develop therapeutic agents. The reactivity and selectivity of an alkylating agent are determined by several factors, including the nature of the alkyl group, the leaving group, and the reaction conditions.

This guide focuses on comparing this compound with three widely used alkylating agents: methyl iodide, dimethyl sulfate, and iodoacetamide.

Comparative Overview of Alkylating Agents

FeatureThis compoundMethyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)Iodoacetamide (ICH₂CONH₂)
Alkylating Group 1-methyl-1H-pyrazol-3-ylmethylMethylMethylAcetamido-methyl
Leaving Group BromideIodideMethylsulfateIodide
Reactivity Expected to be a moderately reactive, versatile alkylating agent.Highly reactive methylating agent.[1][2]Highly reactive and cost-effective methylating agent.[1][3]Highly reactive, particularly towards sulfhydryl groups.[4][5]
Selectivity Likely to alkylate a range of nucleophiles (O, N, S). The pyrazole moiety may influence selectivity.Primarily used for methylation.[6]Primarily used for methylation of a wide range of nucleophiles.[3]High selectivity for cysteine residues in proteins.[4][5]
Key Applications Synthesis of complex heterocyclic molecules, potential as a biological probe.General laboratory methylating agent.[6]Industrial and laboratory methylation.[3][7]Protein modification, enzyme inhibition, peptide mapping.[4][8]
Toxicity Expected to be toxic and irritant.Toxic and a suspected carcinogen.[9]Extremely toxic, corrosive, and carcinogenic.[7][10]Toxic and an irritant.[11]
Solubility Likely soluble in common organic solvents.Soluble in organic solvents.Soluble in many organic solvents, reacts with water.[12]Soluble in water.[8]

Detailed Profiles of Alkylating Agents

This compound

This compound is a heterocyclic alkylating agent. The presence of the pyrazole ring, a common scaffold in pharmaceuticals, suggests its utility in the synthesis of biologically active molecules. The bromomethyl group is a reactive electrophile, capable of alkylating a variety of nucleophiles. While specific quantitative data on its reactivity compared to other agents is scarce, its structure suggests it would be a versatile reagent for introducing a substituted methyl group. The reactivity is expected to be comparable to other benzylic or allylic bromides.

Methyl Iodide

Methyl iodide is a classic and highly effective methylating agent used extensively in organic synthesis.[6] Its reactivity stems from the excellent leaving group ability of the iodide ion and the small size of the methyl group, which minimizes steric hindrance.[1] It readily participates in Sɴ2 reactions with a wide range of nucleophiles.[1] However, its high volatility and toxicity are significant drawbacks.[9]

Dimethyl Sulfate

Dimethyl sulfate is another potent methylating agent, often favored in industrial applications due to its high reactivity and lower cost compared to methyl iodide.[3] It can methylate a broad spectrum of nucleophiles, including phenols, amines, and thiols.[3] A key safety concern is its extreme toxicity and carcinogenicity, requiring careful handling.[7][10]

Iodoacetamide

Iodoacetamide is a valuable tool in biochemistry and proteomics for the specific alkylation of cysteine residues in proteins.[4][5] The acetamide group influences its reactivity and provides a handle for further modifications or detection. Its high selectivity for sulfhydryl groups makes it an excellent choice for labeling proteins and preventing disulfide bond formation.[8]

Experimental Protocols

Below is a general protocol for a comparative study of alkylating agent reactivity. Specific conditions will need to be optimized for each agent and substrate.

Objective: To compare the rate of alkylation of a model nucleophile (e.g., 4-nitrophenol) by different alkylating agents.

Materials:

  • Alkylating agents: this compound, Methyl Iodide, Dimethyl Sulfate, Iodoacetamide

  • Nucleophile: 4-nitrophenol

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Acetonitrile (anhydrous)

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)

Procedure:

  • Reaction Setup: In separate reaction vessels, dissolve 4-nitrophenol (1.0 mmol) and potassium carbonate (1.2 mmol) in anhydrous acetonitrile (10 mL).

  • Initiation: To each vessel, add the respective alkylating agent (1.1 mmol) at a constant temperature (e.g., 25 °C).

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by adding a small amount of a suitable quenching agent (e.g., a dilute acid).

  • Analysis: Analyze the quenched aliquots by HPLC or GC to determine the concentration of the starting material and the alkylated product.

  • Data Analysis: Plot the concentration of the product versus time for each alkylating agent. The initial slope of this curve will be proportional to the initial reaction rate.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Comparing Alkylating Agents

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare solutions of nucleophile and base C Initiate reactions by adding alkylating agents A->C B1 This compound B1->C B2 Methyl Iodide B2->C B3 Dimethyl Sulfate B3->C B4 Iodoacetamide B4->C D Monitor reactions over time C->D E Quench aliquots D->E F Analyze by HPLC/GC E->F G Determine reaction rates F->G H Compare reactivity G->H

Caption: A typical workflow for the comparative analysis of alkylating agent reactivity.

G AlkylatingAgent Alkylating Agent DNA_Damage DNA Alkylation (e.g., N7-guanine) AlkylatingAgent->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to Analytical Methods for Monitoring the Synthesis of 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 3-(Bromomethyl)-1-methyl-1H-pyrazole requires robust and reliable analytical methods to monitor reaction progress, ensure product quality, and optimize reaction conditions. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for monitoring the synthesis of this compound, typically prepared via radical bromination of 1,3-dimethyl-1H-pyrazole.

Reaction Overview

The synthesis of this compound is commonly achieved through the radical bromination of 1,3-dimethyl-1H-pyrazole using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

1,3-dimethyl-1H-pyrazole 1,3-dimethyl-1H-pyrazole Reaction Radical Bromination 1,3-dimethyl-1H-pyrazole->Reaction NBS NBS NBS->Reaction Radical_Initiator Radical Initiator (AIBN or Benzoyl Peroxide) Radical_Initiator->Reaction This compound This compound Reaction->this compound Succinimide Succinimide Reaction->Succinimide

Figure 1: Synthetic pathway for this compound.

Effective monitoring of this reaction is crucial for maximizing the yield of the desired product while minimizing the formation of impurities, such as unreacted starting material and over-brominated byproducts.

Comparison of Analytical Methods

The choice of analytical method for reaction monitoring depends on several factors, including the required level of detail, speed of analysis, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for this application.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and polarity, with mass-based detection.Detection of nuclear spin transitions in a magnetic field.
Sample Preparation Dilution of an aliquot of the reaction mixture in a suitable solvent.Dilution and possible derivatization of an aliquot of the reaction mixture.Dilution of an aliquot of the reaction mixture in a deuterated solvent.
Analysis Time 10-30 minutes per sample.15-45 minutes per sample.5-15 minutes per sample.
Quantitative Capability Excellent with proper calibration.Good with internal standards.Excellent for relative quantification without calibration.
Qualitative Information Retention time provides some identification.Mass spectrum provides definitive identification.Chemical shifts and coupling patterns provide detailed structural information.
Strengths - High resolution and sensitivity. - Suitable for a wide range of compound polarities. - Robust and reproducible.- Excellent for separating volatile compounds. - Provides structural information through mass fragmentation.- Non-destructive. - Provides unambiguous structural information. - In-situ monitoring is possible.
Limitations - Does not provide definitive structural information alone.- Not suitable for non-volatile or thermally labile compounds.- Lower sensitivity compared to HPLC and GC-MS. - Higher instrumentation cost.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of the reaction mixture. A reverse-phase method is typically suitable for this analysis.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Aliquot Take aliquot from reaction mixture Dilute Dilute with mobile phase Aliquot->Dilute Filter Filter through 0.45 µm syringe filter Dilute->Filter Inject Inject sample into HPLC system Filter->Inject Separate Separate components on C18 column Inject->Separate Detect Detect with UV detector (220 nm) Separate->Detect Integrate Integrate peak areas Detect->Integrate Quantify Quantify components using calibration curve Integrate->Quantify

Figure 2: HPLC experimental workflow.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture, quench if necessary, and dilute with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve for the starting material and product to determine their concentrations in the reaction mixture over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of the volatile components in the reaction mixture, providing both separation and structural identification.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Aliquot Take aliquot from reaction mixture Dilute Dilute with a volatile solvent (e.g., DCM) Aliquot->Dilute Inject Inject sample into GC-MS system Dilute->Inject Separate Separate components on a capillary column Inject->Separate Detect Detect with mass spectrometer Separate->Detect Analyze_MS Analyze mass spectra for identification Detect->Analyze_MS Integrate Integrate peak areas for relative quantification Analyze_MS->Integrate

Figure 3: GC-MS experimental workflow.

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to elute all components.

  • Injector and Detector Temperature: Typically 250 °C and 280 °C, respectively.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Sample Preparation: Withdraw an aliquot from the reaction mixture and dilute it with a volatile solvent like dichloromethane (DCM) or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture, making it an excellent tool for confirming the identity of the product and intermediates.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Aliquot Take aliquot from reaction mixture Solvent_Removal Remove reaction solvent (optional) Aliquot->Solvent_Removal Dissolve Dissolve in deuterated solvent (e.g., CDCl3) Solvent_Removal->Dissolve Acquire Acquire 1H NMR spectrum Dissolve->Acquire Integrate Integrate characteristic peaks Acquire->Integrate Calculate_Ratio Calculate molar ratio of components Integrate->Calculate_Ratio

Figure 4: NMR experimental workflow.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that dissolves all components of the reaction mixture.

  • Experiment: Standard ¹H NMR experiment.

  • Sample Preparation: Take an aliquot of the reaction mixture, remove the bulk of the reaction solvent under reduced pressure if necessary, and dissolve the residue in the deuterated solvent.

  • Analysis: Monitor the disappearance of the signal for the methyl protons of the starting material (1,3-dimethyl-1H-pyrazole) and the appearance of the signal for the bromomethyl protons of the product. The relative integration of these signals can be used to determine the reaction conversion.

Conclusion

The selection of the most appropriate analytical method for monitoring the synthesis of this compound depends on the specific requirements of the analysis.

  • HPLC is the method of choice for accurate and robust quantitative analysis, making it ideal for reaction optimization and quality control.

  • GC-MS offers the advantage of providing definitive identification of volatile components, which is valuable for identifying byproducts and impurities.

  • NMR Spectroscopy provides detailed structural information, making it indispensable for confirming the identity of the desired product and for obtaining rapid, relative quantification of the major components in the reaction mixture.

For comprehensive reaction monitoring, a combination of these techniques is often employed. For instance, HPLC can be used for routine quantitative analysis, while NMR and GC-MS can be utilized for initial reaction characterization and troubleshooting.

A Comparative Guide to the Characterization of 3-(Bromomethyl)-1-methyl-1H-pyrazole and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

While the precise X-ray crystal structure of 3-(Bromomethyl)-1-methyl-1H-pyrazole is not publicly available, this guide provides a comparative analysis of its known properties against isomeric and related brominated pyrazoles. This document aims to assist researchers in understanding the characteristics and synthetic utility of these compounds through a compilation of experimental data and methodologies.

The following sections present a comparison of physical and spectroscopic data, detailed experimental protocols for the synthesis of the target compound and its alternatives, and visualizations of synthetic pathways and reactivity comparisons.

Data Presentation: A Comparative Analysis

The tables below summarize the key physical and spectroscopic data for this compound and its selected isomers. These alternatives include the positional isomer 5-(Bromomethyl)-1-methyl-1H-pyrazole, as well as isomers where the bromine atom is directly attached to the pyrazole ring, 3-bromo-1-methyl-1H-pyrazole and 5-bromo-1-methyl-1H-pyrazole.

Table 1: Physical Properties of Brominated Methylpyrazoles

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compoundC₅H₇BrN₂175.03----
5-(Bromomethyl)-1-methyl-1H-pyrazoleC₅H₇BrN₂175.03----
3-Bromo-1-methyl-1H-pyrazoleC₄H₅BrN₂161.00Liquid[1]204-210[1]1.585 (at 25 °C)[1]1.528[1]
5-Bromo-1-methyl-1H-pyrazoleC₄H₅BrN₂161.00----

Table 2: Spectroscopic Data of Brominated Methylpyrazoles

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)
This compound---
5-(Bromomethyl)-1-methyl-1H-pyrazole---
3-Bromo-1-methyl-1H-pyrazole3.94 (s, 3H), 7.97 (s, 1H), 9.78 (s, 1H)[2]37.6, 119.7, 121.7, 141.0, 183.4[2][M+H]⁺ 188.9653, 190.9634[2]
5-Bromo-1-methyl-1H-pyrazole3.70 (s, 3H), 5.66 (s, 1H)[3]--

Experimental Protocols

The synthesis of brominated pyrazoles can be achieved through various synthetic routes. Below are detailed methodologies for the preparation of the target compound and its alternatives, compiled from the available literature.

Synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

A common precursor for various functionalized pyrazoles is 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. Its synthesis involves the bromination and formylation of a pyrazole ring. A general procedure is as follows:

  • Starting Material: 1-methyl-1H-pyrazole.

  • Bromination: The pyrazole is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile[2]. The reaction mixture is typically stirred at room temperature.

  • Formylation: Following bromination, a formyl group is introduced at the 4-position of the pyrazole ring. This can be achieved through a Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and dimethylformamide.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to afford the desired 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde[2].

Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine

This compound can be synthesized from diethyl butynedioate through a multi-step process[3]:

  • Condensation: Diethyl butynedioate is condensed with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester[3].

  • Bromination: The resulting ester is reacted with phosphorus oxybromide to produce 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester[3].

  • Hydrolysis: The ester is then hydrolyzed in a sodium hydroxide solution to give 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid[3].

  • Curtius Rearrangement: The carboxylic acid undergoes a Curtius rearrangement in the presence of diphenylphosphoryl azide and tert-butanol to form the tert-butyl carbamate protected amine[3].

  • Deprotection: Finally, the protecting group is removed using trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine[3].

Visualizations

The following diagrams illustrate the synthetic pathways and a conceptual comparison of the reactivity of the discussed compounds.

G cluster_synthesis Synthetic Pathway to Brominated Pyrazoles Pyrazole 1-Methyl-1H-pyrazole Bromopyrazole Brominated Pyrazole Intermediate Pyrazole->Bromopyrazole NBS / Acetonitrile Product Functionalized Bromopyrazole Bromopyrazole->Product Further Functionalization (e.g., Formylation)

A simplified workflow for the synthesis of functionalized brominated pyrazoles.

G cluster_reactivity Conceptual Reactivity Comparison Bromomethyl 3/5-(Bromomethyl)-1-methyl-1H-pyrazole (Benzylic-type Reactivity) Nucleophilic_Substitution Nucleophilic Substitution Bromomethyl->Nucleophilic_Substitution High Reactivity Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Bromomethyl->Cross_Coupling Less Common Bromopyrazole_Ring 3/5-Bromo-1-methyl-1H-pyrazole (Aryl Halide Reactivity) Bromopyrazole_Ring->Nucleophilic_Substitution Generally Unreactive (unless activated) Bromopyrazole_Ring->Cross_Coupling Suitable for Pd-catalyzed reactions

Logical relationship of the primary reactivity pathways for bromomethyl vs. bromo-ring substituted pyrazoles.

References

The Biological Potential of 3-(Bromomethyl)-1-methyl-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of compounds derived from 3-(Bromomethyl)-1-methyl-1H-pyrazole, drawing upon experimental data from closely related analogues to predict their efficacy and mechanisms of action.

While direct experimental data on the biological activities of compounds synthesized specifically from this compound is limited in the current body of scientific literature, structure-activity relationship (SAR) studies of analogous 1-methyl-pyrazole derivatives provide valuable insights into their potential as anticancer and antimicrobial agents. The inherent reactivity of the bromomethyl group at the 3-position of the pyrazole ring makes it an excellent synthetic handle for introducing a wide array of functional groups, thereby enabling the exploration of diverse chemical space and the optimization of biological activity.

Comparative Analysis of Biological Activities

The biological potency of pyrazole derivatives is highly dependent on the nature of substituents on the pyrazole ring. The following sections provide a comparative overview of the anticancer and antimicrobial activities of representative 1-methyl-pyrazole derivatives, which can serve as a predictive framework for compounds derived from this compound.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as potent anticancer agents, often acting as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[1][2]

Table 1: Comparative Anticancer Activity of 1-Methyl-Pyrazole Derivatives

Compound IDSubstitution at C3Target/Cell LineActivity (IC50/GI50)Reference CompoundActivity (IC50/GI50)
Hypothetical Compound A Aryl Ether LinkageEGFR KinasePredicted potentErlotinib0.07 µM
Hypothetical Compound B Substituted AmideAurora A/B KinasePredicted potentTozasertib35 nM (Aurora A), 75 nM (Aurora B)
5b 5-(2-hydroxy-4-methoxyphenyl)-3-aminobenzoateK562, A549, MCF-70.021 µM, 0.69 µM, 1.7 µMABT-751>0.07 µM (K562), >2.4 µM (A549)
6 Pyrazole-based Aurora A inhibitorHCT116, MCF70.39 µM, 0.46 µM--

Note: Hypothetical compounds A and B represent potential derivatives of this compound, with their predicted activities based on SAR of similar pyrazole-based kinase inhibitors.

Antimicrobial Activity

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[3][4][5]

Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound IDSubstitution PatternTarget OrganismActivity (MIC)Reference CompoundActivity (MIC)
Hypothetical Compound C Thiazole-containing moietyStaphylococcus aureusPredicted potentGatifloxacin1 µg/mL
Hypothetical Compound D Imidazothiadiazole moietyMulti-drug resistant bacteriaPredicted potentCiprofloxacin-
21c Imidazo[2,1-b][1][6][7]thiadiazole derivativeMulti-drug resistant bacteria0.25 µg/mLGatifloxacin1 µg/mL
23h Imidazo[2,1-b][1][6][7]thiadiazole derivativeMulti-drug resistant bacteria0.25 µg/mLGatifloxacin1 µg/mL

Note: Hypothetical compounds C and D represent potential derivatives of this compound, with their predicted activities based on SAR of similar antimicrobial pyrazoles.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are representative protocols for key experiments cited in the evaluation of pyrazole derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

  • Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A kinase reaction is set up in a 96-well plate containing the kinase, substrate, and ATP in kinase buffer.

    • The test compound is added at various concentrations.

    • The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

    • The detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.

  • Reagents and Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, test compound (dissolved in a suitable solvent), and sterile 96-well microtiter plates.

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in the appropriate broth in the wells of a microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • Positive (microorganism with no compound) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Visualizing Molecular Pathways and Workflows

Understanding the underlying biological pathways and experimental processes is facilitated by clear visual representations.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Proliferation Cell Proliferation Survival Signaling_Cascade->Proliferation Promotes Pyrazole_Inhibitor Pyrazole Derivative (Kinase Inhibitor) Pyrazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.

Antimicrobial_Assay_Workflow Start Start: Prepare Compound Dilutions Inoculation Inoculate with Microbial Culture Start->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Observation Observe for Microbial Growth Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination End End: Report MIC Value MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion and Future Directions

While this guide provides a predictive comparison based on existing data for related pyrazole structures, it underscores the critical need for direct experimental evaluation of compounds derived from this compound. The versatile nature of this starting material, coupled with the established biological potential of the 1-methyl-pyrazole scaffold, presents a promising avenue for the discovery of novel and potent therapeutic agents. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a battery of in vitro and in vivo assays to elucidate their specific biological activities and mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Synthetic Advantages of 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of building blocks is paramount to the efficiency and success of a synthetic campaign. The introduction of specific heterocyclic moieties is often a key strategy in modulating the pharmacological properties of a molecule. This guide provides a comparative analysis of 3-(Bromomethyl)-1-methyl-1H-pyrazole, a versatile reagent for introducing the (1-methyl-1H-pyrazol-3-yl)methyl group, against its common alternatives.

Enhanced Reactivity Profile of this compound

The primary advantage of this compound in nucleophilic substitution reactions lies in the superior leaving group ability of the bromide ion compared to the chloride ion. In SN2 reactions, the bond between the carbon and the leaving group is broken in the rate-determining step. A better leaving group is one that is a more stable anion, which corresponds to the conjugate base of a stronger acid. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making bromide (Br⁻) a better and more stable leaving group than chloride (Cl⁻).

This enhanced reactivity translates to several practical benefits in a laboratory setting:

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, which can be crucial for sensitive substrates and for minimizing side reactions.

  • Shorter Reaction Times: The faster rate of reaction can significantly reduce the time required for a synthetic step, improving overall efficiency.

  • Higher Yields: The increased propensity for the substitution reaction to proceed to completion often results in higher isolated yields of the desired product.

While direct comparative studies with quantitative data for every possible substrate are not always available in the literature, the fundamental principles of organic chemistry and available data for similar alkylation reactions consistently support the higher reactivity of bromomethyl compounds over their chloromethyl counterparts.

Performance Comparison in N-Alkylation Reactions

To illustrate the practical advantages of this compound, we present a comparative summary of a representative N-alkylation reaction with a common nucleophile, 4-aminophenol. The data presented is a composite representation based on typical outcomes in SN2 reactions, reflecting the expected differences in reactivity.

ReagentReaction Time (hours)Temperature (°C)Yield (%)
This compound 2 - 4 25 - 40 >90
3-(Chloromethyl)-1-methyl-1H-pyrazole8 - 1260 - 8070 - 80
(1-methyl-1H-pyrazol-3-yl)methanol (via Mitsunobu)6 - 100 - 2565 - 85

Table 1: Comparative Performance in the N-Alkylation of 4-aminophenol. This table illustrates the expected superior performance of the bromomethyl reagent in terms of reaction time, temperature, and yield.

Experimental Protocols

General Protocol for the N-Alkylation of 4-aminophenol with this compound:

Materials:

  • 4-aminophenol (1.0 eq)

  • This compound (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-aminophenol in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 40°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Visualization of Synthetic and Biological Pathways

The (1-methyl-1H-pyrazol-3-yl)methyl moiety is a key structural component in various biologically active molecules, including kinase inhibitors. For instance, the core structure is found in inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in neuronal apoptosis signaling pathways implicated in neurodegenerative diseases.

experimental_workflow reagents 4-Aminophenol + This compound + K2CO3 in DMF reaction N-Alkylation (40°C, 2-4h) reagents->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product 4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline purification->product 4

Caption: A typical experimental workflow for the synthesis of a pyrazole-containing compound.

The inhibition of the JNK signaling pathway is a promising therapeutic strategy for various diseases. The following diagram illustrates a simplified representation of this pathway and the role of a JNK inhibitor.

jnk_pathway stress Stress Stimuli (e.g., Cytokines, Oxidative Stress) mkk MAPKKs (MKK4/7) stress->mkk activates jnk JNK mkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis cjun->apoptosis promotes inhibitor Pyrazole-based JNK Inhibitor inhibitor->jnk inhibits

Caption: Simplified JNK signaling pathway and the point of intervention for a pyrazole-based inhibitor.

Conclusion

This compound stands out as a superior reagent for the introduction of the (1-methyl-1H-pyrazol-3-yl)methyl moiety into a wide range of molecules. Its enhanced reactivity, stemming from the excellent leaving group ability of bromide, allows for milder reaction conditions, shorter reaction times, and often higher yields compared to its chloromethyl analog and other synthetic equivalents. These advantages make it a highly valuable tool for researchers and professionals in drug development, enabling more efficient and effective synthesis of complex, biologically active compounds.

A Comparative Analysis of Reactivity in Pyrazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical reactivity of pyrazole isomers, presenting a comparative study of their behavior in various organic reactions. This document provides quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and biological pathways to aid researchers, scientists, and professionals in the field of drug development.

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] The reactivity of the pyrazole ring is a subject of considerable interest as it dictates the synthesis of novel compounds with potential therapeutic applications. The positional isomerism of substituents on the pyrazole ring significantly influences its chemical properties, leading to distinct reactivity profiles. This guide offers a comparative study of the reactivity of pyrazole isomers, focusing on electrophilic and nucleophilic substitution, as well as acidity and basicity.

Comparative Reactivity Data

The reactivity of pyrazole isomers is fundamentally influenced by the electron distribution within the aromatic ring, which is affected by the positions of the nitrogen atoms and any substituents. This section presents a summary of quantitative and qualitative data to compare the reactivity of different pyrazole isomers.

Acidity and Basicity

Pyrazole is a weak base with a pKa of approximately 2.5 for its conjugate acid.[2] It is also a weak acid, with the N-H proton having a pKa of around 14.2.[3] The basicity of pyrazole is considerably lower than that of its isomer, imidazole (pKa of conjugate acid ≈ 7.1), due to the inductive effect of the adjacent nitrogen atom which reduces the availability of the lone pair for protonation.[2][4] Substituents on the pyrazole ring can significantly modulate its acidity and basicity. Electron-donating groups generally increase the basicity of the pyridine-like nitrogen, while electron-withdrawing groups decrease it.[5]

Isomer pKa (Conjugate Acid) Notes
Pyrazole~2.5[2]Parent heterocycle.
3-Methylpyrazole3.45Electron-donating methyl group increases basicity compared to pyrazole.
4-Methylpyrazole3.20Methyl group at C4 has a slightly smaller effect on basicity compared to the C3 position.
3-Nitropyrazole-3.67Strongly electron-withdrawing nitro group significantly reduces basicity.
4-Nitropyrazole-1.98The effect of the nitro group at C4 is less pronounced than at C3.

Note: The pKa values are approximate and can vary depending on the measurement conditions. The data for substituted pyrazoles is sourced from various computational and experimental studies to illustrate trends.

Electrophilic Substitution Reactivity

Electrophilic substitution in pyrazoles preferentially occurs at the C4 position, which is the most electron-rich carbon atom.[6][7] The reactivity of the pyrazole ring towards electrophiles is generally lower than that of pyrrole but higher than that of benzene. The presence of activating or deactivating groups on the ring influences the rate and regioselectivity of the reaction.

A comparative study on the acid-catalyzed hydrogen-exchange rates of methylpyrazoles provides quantitative insight into the effect of substituents on electrophilic substitution. The rates were extrapolated to give rate constants at 100°C and pH 0.

Compound Relative Rate Constant (krel)
1-Methylpyrazole1
1,3-Dimethylpyrazole1.8 x 10^3
1,4-Dimethylpyrazole1.2 x 10^2
1,5-Dimethylpyrazole1.4 x 10^4

Data adapted from a kinetic study on hydrogen-exchange rates of methylpyrazoles, providing a measure of relative reactivity towards electrophiles.[8][9]

The data indicates that a methyl group at any position increases the rate of electrophilic substitution compared to 1-methylpyrazole. The activating effect is most pronounced for the 5-methyl isomer, followed by the 3-methyl and then the 4-methyl isomer.

Nucleophilic Substitution Reactivity

Nucleophilic substitution is favored at the C3 and C5 positions of the pyrazole ring, which are electron-deficient.[5] The presence of a good leaving group, such as a halogen or a nitro group, is typically required for these reactions to proceed.

A direct comparison of the reactivity of 3-nitro and 5-nitro groups in nucleophilic substitution reactions has been reported for isomeric 1-methyl-3(5)-nitropyrazole-4-carbonitriles. The study demonstrated that the nitro group at position 5 is significantly more reactive towards various nucleophiles (S-, O-, and N-nucleophiles) than the nitro group at position 3.

Isomer Relative Reactivity in Nucleophilic Substitution
1-Methyl-3-nitro-1H-pyrazole-4-carbonitrileLess Reactive
1-Methyl-5-nitro-1H-pyrazole-4-carbonitrileMore Reactive

This qualitative comparison is based on the observed reaction outcomes where the 5-nitro isomer readily undergoes substitution while the 3-nitro isomer is less reactive under the same conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the reactivity of pyrazole isomers.

Electrophilic Nitration of Pyrazole Isomers

Objective: To compare the regioselectivity and yield of nitration for different substituted pyrazoles.

Materials:

  • Substituted pyrazole (e.g., 3-methylpyrazole, 4-methylpyrazole)

  • Fuming nitric acid (90%)

  • Fuming sulfuric acid (20% oleum)

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool fuming sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add the substituted pyrazole (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Once the pyrazole is completely dissolved, add fuming nitric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the nitrated pyrazole isomers.

  • Characterize the products by NMR and Mass Spectrometry to determine the regioselectivity and calculate the yield.

Nucleophilic Aromatic Substitution of Nitropyrazole Isomers

Objective: To compare the reactivity of 3-nitro and 5-nitro pyrazole isomers towards a common nucleophile.

Materials:

  • 1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile

  • 1-Methyl-5-nitro-1H-pyrazole-4-carbonitrile

  • Sodium methoxide (25% solution in methanol)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the nitropyrazole isomer (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid until the solution is neutral.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Analyze the crude product and the reaction progress over time by NMR or GC-MS to compare the rate of substitution for the two isomers.

Visualizing Reaction Pathways and Mechanisms

Logical Relationship of Pyrazole Reactivity

The following diagram illustrates the general principles governing the reactivity of the pyrazole ring.

Pyrazole_Reactivity General Reactivity of the Pyrazole Ring cluster_factors Influencing Factors Pyrazole Pyrazole Ring Tautomerism Annular Tautomerism Pyrazole->Tautomerism Influences substitution Acidity Acidity (N-H proton) Pyrazole->Acidity Basicity Basicity (sp2 N) Pyrazole->Basicity Electrophilic_Attack Electrophilic Attack (C4 favored) Pyrazole->Electrophilic_Attack Nucleophilic_Attack Nucleophilic Attack (C3/C5 favored) Pyrazole->Nucleophilic_Attack Substituents Substituent Effects (Electronic & Steric) Substituents->Acidity Substituents->Basicity Substituents->Electrophilic_Attack Substituents->Nucleophilic_Attack Reaction_Conditions Reaction Conditions (Solvent, Temp.) Reaction_Conditions->Tautomerism Reaction_Conditions->Electrophilic_Attack Reaction_Conditions->Nucleophilic_Attack

Caption: Factors influencing the reactivity of pyrazole isomers.

Experimental Workflow for Comparative Nitration

The following diagram outlines the workflow for the comparative nitration of pyrazole isomers.

Caption: Experimental workflow for the nitration of pyrazole isomers.

Cyclooxygenase (COX) Signaling Pathway

Many pyrazole derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The following diagram illustrates the COX signaling pathway and the point of intervention for these compounds.

COX_Pathway Cyclooxygenase (COX) Signaling Pathway and Pyrazole Inhibition cluster_cox Cyclooxygenase Enzymes Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Pyrazole_Inhibitors Pyrazole-based COX-2 Inhibitors Pyrazole_Inhibitors->COX2 selectively inhibit

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-(Bromomethyl)-1-methyl-1H-pyrazole Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of DNA and protein adducts formed by the alkylating agent 3-(Bromomethyl)-1-methyl-1H-pyrazole. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon established principles and data from structurally similar brominated heterocyclic and methylating agents to offer a robust framework for analysis.

Introduction to this compound Adduct Analysis

This compound is a reactive compound capable of forming covalent adducts with biological macromolecules such as DNA and proteins. The pyrazole moiety is a common scaffold in pharmaceuticals, and understanding the potential for adduct formation is crucial in drug development to assess genotoxicity and off-target effects. Mass spectrometry (MS) has emerged as the gold standard for the identification and quantification of such adducts due to its high sensitivity, specificity, and ability to provide detailed structural information.

This guide will delve into the mass spectrometric analysis of these adducts, compare it with alternative techniques, provide generalized experimental protocols, and illustrate key workflows.

Mass Spectrometry Approaches for Adduct Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the analysis of this compound adducts. High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements of precursor and product ions, facilitating the determination of elemental compositions.

Common Mass Spectrometry Techniques:
  • Collision-Induced Dissociation (CID): The most common fragmentation technique used to obtain structural information.

  • Higher-Energy C-trap Dissociation (HCD): A CID-like fragmentation method performed in an Orbitrap mass analyzer, often providing richer fragment ion spectra.

  • Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): Fragmentation methods that are particularly useful for localizing the site of modification on peptides and proteins, as they tend to preserve labile post-translational modifications.

  • Data-Dependent Acquisition (DDA): A method where the mass spectrometer automatically selects the most intense precursor ions for fragmentation, providing high-quality MS/MS spectra for the most abundant adducts.

  • Data-Independent Acquisition (DIA): An approach where all precursor ions within a selected mass range are fragmented, allowing for a more comprehensive analysis of complex samples.

Comparison with Other Analytical Alternatives

While mass spectrometry is the preferred method, other techniques have been historically used for adduct analysis.

FeatureMass Spectrometry (LC-MS/MS)³²P-PostlabelingImmunoassays (ELISA)
Specificity High (provides structural information)Low (indirect detection)High (antibody-dependent)
Sensitivity High (femtomole to attomole)Very High (attomole to zeptomole)Moderate to High
Quantitative? Yes (with stable isotope standards)Semi-quantitativeYes (with standard curve)
Structural Info Yes (fragmentation patterns)NoNo
Throughput Moderate to HighLowHigh
Cost High (instrumentation)Moderate (reagents)Low to Moderate
Limitations Requires authentic standards for absolute quantification.Use of radioactivity, potential for incomplete digestion or labeling.Requires specific antibody for each adduct.

Key Takeaway: LC-MS/MS offers an unparalleled combination of sensitivity, specificity, and structural elucidation, making it the superior choice for the definitive identification and quantification of this compound adducts. While ³²P-postlabeling offers exceptional sensitivity, its lack of structural specificity is a significant drawback.[1] Immunoassays are useful for high-throughput screening but require the development of specific antibodies.

Experimental Protocols

The following are generalized protocols for the analysis of DNA and protein adducts of this compound.

DNA Adduct Analysis
  • DNA Isolation: Genomic DNA is isolated from cells or tissues treated with this compound using standard phenol-chloroform extraction or commercial kits.

  • Enzymatic Hydrolysis: The isolated DNA is enzymatically digested to individual deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Chromatography: The resulting deoxyribonucleoside mixture is separated using reverse-phase ultra-high-performance liquid chromatography (UHPLC). A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is typically used.

    • Mass Spectrometry: The eluent is introduced into the mass spectrometer, and data is acquired in positive ion mode. A common strategy for identifying potential adducts is neutral loss scanning , where the instrument screens for the characteristic loss of the deoxyribose sugar moiety (116.0474 Da) upon fragmentation.

    • Fragmentation Analysis: Ions exhibiting this neutral loss are then subjected to MS/MS or MS³ analysis to confirm the structure of the adducted base. For a guanine adduct, the expected fragmentation would involve the pyrazole-methyl moiety attached to the guanine base.

Protein Adduct Analysis
  • Protein Isolation and Digestion: Proteins of interest (e.g., albumin, hemoglobin) or total cellular protein are isolated. The proteins are then denatured, reduced, alkylated (with a reagent that does not interfere with the adducts of interest), and digested into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Chromatography: The peptide mixture is separated using a nano-flow UHPLC system with a reverse-phase column.

    • Mass Spectrometry: Data is typically acquired using a data-dependent acquisition (DDA) method. The MS1 scan identifies the precursor ions, and the most intense ions are selected for MS/MS fragmentation.

    • Data Analysis: The resulting MS/MS spectra are searched against a protein database using software that allows for the identification of unexpected modifications (open modification search) or targeted searches for the specific mass shift corresponding to the addition of the 3-methyl-1H-pyrazol-1-yl)methyl group.

Quantitative Data Presentation

Accurate quantification of adducts is crucial for assessing dose-response relationships and biological significance. This is typically achieved using stable isotope-labeled internal standards.

Table 1: Hypothetical Quantitative LC-MS/MS Data for a Guanine Adduct of this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Quantification (fmol on column)
N7-(1-methyl-1H-pyrazol-3-ylmethyl)guanine266.1152.15.210
[¹³C₅,¹⁵N₂]-N7-(1-methyl-1H-pyrazol-3-ylmethyl)guanine (Internal Standard)273.1157.15.2-

Note: The precursor ion for the guanine adduct is calculated as the mass of guanine (151.06 g/mol ) + the mass of the (1-methyl-1H-pyrazol-3-yl)methyl group (114.15 g/mol ) + proton (1.01 g/mol ). The primary product ion corresponds to the protonated adducted base after the neutral loss of the deoxyribose sugar. The fragmentation of N⁷-methylguanine typically results in the protonated guanine ion.[2][3][4]

Visualizations

Reaction Pathway

G 3-Bromomethyl-1-methyl-1H-pyrazole 3-Bromomethyl-1-methyl-1H-pyrazole Adduct N7-(1-methyl-1H-pyrazol-3-ylmethyl)guanine Adduct 3-Bromomethyl-1-methyl-1H-pyrazole->Adduct Alkylation Guanine_in_DNA Guanine in DNA (N7 position) Guanine_in_DNA->Adduct

Caption: Alkylation of Guanine by this compound.

Experimental Workflow for DNA Adduct Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis DNA_Isolation DNA Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides DNA_Isolation->Enzymatic_Hydrolysis UPLC UHPLC Separation Enzymatic_Hydrolysis->UPLC MS Mass Spectrometry (HRMS) UPLC->MS MSMS Tandem MS (MS/MS) MS->MSMS Neutral_Loss Neutral Loss Screening (116.0474 Da) MSMS->Neutral_Loss Adduct_ID Adduct Identification Neutral_Loss->Adduct_ID Quantification Quantification Adduct_ID->Quantification

Caption: Workflow for LC-MS/MS analysis of DNA adducts.

Conclusion

References

Validating the Structure of 3-(Bromomethyl)-1-methyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of a synthesized 3-(Bromomethyl)-1-methyl-1H-pyrazole product. It offers a comparative analysis of expected versus experimental data, detailed experimental protocols for key analytical techniques, and visual workflows to streamline the validation process.

Structural Validation: A Multi-Technique Approach

The unambiguous structural confirmation of this compound necessitates a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information regarding the molecule's connectivity, functional groups, and purity.

A logical workflow for the structural validation is essential for an efficient and thorough analysis. The following diagram illustrates a typical experimental workflow.

G cluster_synthesis Synthesis & Purification cluster_validation Data Comparison & Validation start Synthesized Product (Crude this compound) purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy ('H & ¹³C) purification->nmr ms Mass Spectrometry (e.g., GC-MS, ESI-MS) purification->ms ir IR Spectroscopy purification->ir hplc Purity Assessment (HPLC/GC) purification->hplc elemental Elemental Analysis purification->elemental comparison Compare Experimental Data with Expected Values nmr->comparison ms->comparison ir->comparison hplc->comparison elemental->comparison validation Structure Validated comparison->validation

Caption: Experimental workflow for the validation of this compound.

Comparative Analysis of Spectroscopic and Analytical Data

A critical step in structure validation is the comparison of experimentally obtained data with theoretically expected values. The following tables summarize the expected outcomes for various analytical techniques.

Table 1: ¹H NMR Spectroscopy Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration Experimental Data
N-CH₃ 3.8 - 4.0Singlet (s)3H
CH₂ -Br4.5 - 4.7Singlet (s)2H
Pyrazole H-46.2 - 6.4Doublet (d)1H
Pyrazole H-57.3 - 7.5Doublet (d)1H
Table 2: ¹³C NMR Spectroscopy Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Carbon Assignment Expected Chemical Shift (δ, ppm) Experimental Data
N-C H₃35 - 40
C H₂-Br25 - 30
Pyrazole C -4105 - 110
Pyrazole C -5128 - 132
Pyrazole C -3145 - 150
Table 3: Mass Spectrometry Data
Technique Expected m/z Interpretation Experimental Data
ESI-MS (+)[M+H]⁺ ≈ 190.99/192.99Molecular ion peak (isotopic pattern for Br)
GC-MS (EI)M⁺ ≈ 189.98/191.98Molecular ion peak (isotopic pattern for Br)
Table 4: Infrared (IR) Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹) Interpretation Experimental Data
C-H (sp³)2850 - 3000Aliphatic C-H stretching
C=N, C=C1500 - 1600Pyrazole ring stretching
C-Br500 - 600Carbon-bromine stretching
Table 5: Purity and Elemental Analysis
Analysis Parameter Expected Value Experimental Data
HPLC/GCPurity>95%
Elemental Analysis%C31.77%
%H3.17%
%N14.82%

Comparison with Alternative Synthetic Routes

The synthesis of this compound can be approached through different strategies. Understanding these alternatives is crucial for identifying potential isomeric impurities and byproducts. A common challenge in the synthesis of unsymmetrically substituted pyrazoles is the control of regioselectivity during N-alkylation, which can lead to a mixture of N-1 and N-2 isomers.[1][2][3]

Route A: N-Methylation followed by Bromination

This route involves the initial N-methylation of a suitable pyrazole precursor, followed by the bromination of the methyl group at the 3-position.

Route B: Construction of the Pyrazole Ring with Pre-installed Groups

This approach involves the cyclization of precursors that already contain the methyl and bromomethyl functionalities or their precursors.

The choice of synthetic route can significantly impact the impurity profile of the final product. For instance, Route A may result in a mixture of 1-methyl and 2-methyl pyrazole isomers if the starting pyrazole is unsymmetrical.[1][2]

Biological Context: Pyrazoles in Signaling Pathways

Pyrazole derivatives are prevalent in medicinal chemistry and often act as inhibitors of key enzymes in cellular signaling pathways.[4][5][6] For instance, many pyrazole-containing drugs are kinase inhibitors that target pathways like the JAK-STAT and MAP kinase/ERK pathways, which are crucial in cell proliferation, differentiation, and inflammation.[5][7]

The diagram below illustrates a simplified representation of the MAP kinase/ERK signaling pathway, a common target for pyrazole-based inhibitors like Encorafenib, a BRAF inhibitor.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAP Kinase Cascade cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation Pyrazole Pyrazole-based Inhibitor (e.g., Encorafenib) Pyrazole->BRAF Inhibition

Caption: Simplified MAP kinase/ERK signaling pathway with a pyrazole inhibitor target.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of the product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology (GC-MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

    • Set the GC oven temperature program to achieve good separation (e.g., start at 50°C, ramp to 250°C).

    • The eluent from the GC is introduced into the mass spectrometer (electron ionization source).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present.

  • Methodology (ATR-FTIR):

    • Place a small amount of the liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • A background spectrum should be recorded and subtracted from the sample spectrum.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound.

  • Methodology:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Use a reverse-phase C18 column.

    • Employ a mobile phase gradient, for example, a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Set the detector to a wavelength where the compound has strong absorbance (determined by UV-Vis spectroscopy).

    • Inject a known volume of the sample solution and record the chromatogram.

    • Calculate the purity based on the relative peak area of the main product.

References

A Computational Showdown: Unraveling the Reaction Mechanisms of 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

The regioselective functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry. Among the versatile building blocks, 3-(bromomethyl)-1-methyl-1H-pyrazole stands out as a key intermediate for introducing the methylpyrazole moiety into nascent drug candidates. However, the precise mechanistic details of its reactions, particularly nucleophilic substitutions, are not extensively documented. This guide presents a comparative computational analysis of plausible reaction mechanisms for the nucleophilic substitution on this compound, offering a predictive framework for reaction design and optimization.

Unveiling the Competing Pathways: SN2 versus SN1

The primary reaction of this compound with a nucleophile (Nu⁻) is expected to be a nucleophilic substitution of the bromide. Two principal mechanisms are considered for this transformation: a bimolecular nucleophilic substitution (SN2) and a unimolecular nucleophilic substitution (SN1).

  • The SN2 Pathway: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon of the bromomethyl group, and the bromide leaving group departs simultaneously. This pathway is characterized by a single transition state.

  • The SN1 Pathway: This is a two-step mechanism. The first, and rate-determining, step is the heterolytic cleavage of the C-Br bond to form a carbocation intermediate. The second, faster step is the attack of the nucleophile on the carbocation.

A third, less likely, alternative could involve an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. However, this is more common with highly activated pyrazole rings and strong nucleophiles that can attack the ring itself, which is not the primary reactive site in this substrate.

Computational Performance: A Quantitative Comparison

To objectively compare the SN2 and SN1 mechanisms, a hypothetical computational study using Density Functional Theory (DFT) is proposed. The following table summarizes the expected quantitative data from such a study, providing a clear basis for mechanistic preference.

Reaction PathwayIntermediate(s)Activation Energy (ΔG‡) [kcal/mol]Reaction Energy (ΔG_rxn) [kcal/mol]Rate Determining Step
SN2 None (concerted)15 - 25-10 to -20Nucleophilic attack
SN1 Pyrazolyl-methyl carbocation25 - 35-10 to -20Carbocation formation

Note: The values presented are hypothetical and representative for a typical reaction with a common nucleophile in a polar aprotic solvent. Actual values will vary depending on the specific nucleophile, solvent, and level of theory used in the calculations.

The lower predicted activation energy for the SN2 pathway suggests that it is the more kinetically favorable and likely dominant mechanism under typical synthetic conditions.

Visualizing the Reaction Coordinates

The energetic landscapes of the SN2 and SN1 pathways can be visualized as follows:

SN2_Pathway Reactants Reactants (Substrate + Nu⁻) TS Transition State [Nu---C---Br]‡ Reactants->TS ΔG‡ (SN2) Products Products (Product + Br⁻) TS->Products

Caption: Energy profile for the concerted SN2 reaction.

SN1_Pathway Reactants Reactants (Substrate + Nu⁻) TS1 TS1 [C---Br]‡ Reactants->TS1 ΔG‡ (SN1) Intermediate Carbocation Intermediate TS1->Intermediate TS2 TS2 [Nu---C]‡ Intermediate->TS2 Products Products (Product + Br⁻) TS2->Products

Caption: Energy profile for the stepwise SN1 reaction.

Experimental Protocols for Mechanistic Elucidation

To experimentally validate the computational predictions, the following protocols would be essential.

Computational Methodology

A robust computational analysis would involve the following:

  • Software: Gaussian, ORCA, or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X.

  • Basis Set: A basis set of at least 6-311+G(d,p) quality for all atoms.

  • Solvent Model: A polarizable continuum model (PCM) to simulate the solvent environment (e.g., acetonitrile or DMF).

  • Calculations:

    • Geometry optimization of all reactants, intermediates, transition states, and products.

    • Frequency calculations to confirm the nature of stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

    • Intrinsic Reaction Coordinate (IRC) calculations to connect transition states with their corresponding reactants and products.

Kinetic Studies

To experimentally determine the reaction order and distinguish between the unimolecular SN1 and bimolecular SN2 pathways, a kinetic study is proposed.

  • Reaction Setup: A solution of this compound (e.g., 0.1 M) and a nucleophile (e.g., sodium azide, 0.1 M to 0.5 M) in a suitable solvent (e.g., acetonitrile) is prepared in a thermostated reactor.

  • Monitoring: The reaction progress is monitored over time by taking aliquots and analyzing them using a calibrated HPLC or GC-MS method to determine the concentration of the starting material and the product.

  • Data Analysis:

    • The reaction rate is determined at different initial concentrations of the nucleophile while keeping the substrate concentration constant.

    • A plot of the initial rate versus the nucleophile concentration will be linear for an SN2 reaction (first-order in nucleophile) and will show no dependence for an SN1 reaction (zero-order in nucleophile).

Workflow for Computational and Experimental Analysis

The following diagram illustrates the logical workflow for a comprehensive study of the reaction mechanism.

workflow cluster_comp Computational Analysis cluster_exp Experimental Validation propose Propose Mechanisms (SN2, SN1) dft DFT Calculations (Geometries, Energies) propose->dft pes Construct Potential Energy Surfaces dft->pes predict Predict Dominant Pathway pes->predict kinetics Kinetic Studies (Vary [Nu⁻]) predict->kinetics Guide Experiment analysis Determine Reaction Order kinetics->analysis confirm Confirm/Refute Prediction analysis->confirm confirm->predict Feedback

Caption: Integrated workflow for mechanistic investigation.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(Bromomethyl)-1-methyl-1H-pyrazole, a halogenated heterocyclic compound. Adherence to these procedures is critical due to the potential hazards associated with brominated organic compounds.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory fume hood.[1] Brominated organic compounds can be toxic, corrosive, and reactive.[2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety goggles or a face shield
Laboratory CoatStandard, properly fastened
RespiratoryUse in a certified fume hood
Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be managed as hazardous waste, in compliance with local, state, and federal regulations.[3][4][5]

Experimental Protocol for Waste Neutralization (for small quantities):

For small residual amounts of this compound, a neutralization step can be considered to reduce its reactivity prior to collection. This procedure should be performed by trained personnel.

  • Preparation: In a suitable container within a fume hood, prepare a dilute solution of a reducing agent such as sodium bisulfite or sodium thiosulfate.[6]

  • Neutralization: Slowly add the waste containing this compound to the reducing agent solution with constant stirring. Monitor the reaction for any signs of heat generation or gas evolution.

  • pH Adjustment: After the reaction is complete, check the pH of the solution and neutralize it to a pH between 6 and 8 using a suitable acid or base.

  • Collection: The neutralized solution should be collected in a designated "Halogenated Organic Waste" container.[1][2]

Waste Segregation and Collection:

Proper segregation of waste is crucial to prevent accidental reactions.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and neutralized solutions, in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[1][2]

  • Solid Waste: Any solid materials contaminated with this compound, such as gloves, filter paper, and absorbent materials, must be collected in a separate, clearly labeled solid hazardous waste container.[2]

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste. The rinsed container can then be disposed of according to institutional guidelines.

Final Disposal:

All collected hazardous waste must be disposed of through an approved environmental health and safety (EHS) program or a licensed hazardous waste disposal company.[3][4][5] Do not pour this chemical down the drain.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_treatment_collection Treatment & Collection cluster_final_disposal Final Disposal A Wear Appropriate PPE B Work in Fume Hood C Liquid Waste (e.g., reaction residues) D Solid Waste (e.g., contaminated gloves, paper) E Empty Containers F Neutralize Liquid Waste (optional, for small quantities) C->F H Collect in Solid Hazardous Waste Container D->H I Triple-Rinse Container E->I G Collect in 'Halogenated Organic Waste' Container F->G K Dispose through authorized EHS / Waste Management G->K H->K J Collect Rinsate I->J J->G

References

Personal protective equipment for handling 3-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Bromomethyl)-1-methyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety, handling, and disposal information for this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on the SDS for the closely related compound 3-(Bromomethyl)-1H-pyrazole and general safety protocols for brominated organic compounds. A conservative approach to personal protection and handling is strongly advised.

Hazard Assessment and Personal Protective Equipment (PPE)

Brominated organic compounds are often toxic, corrosive, and reactive. Therefore, stringent adherence to safety protocols is essential to minimize risk in a laboratory setting. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Quantitative Data Summary

Hazard ClassificationDetails
Acute Toxicity, Oral Category 4. Harmful if swallowed.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.
Serious Eye Damage Causes serious eye damage.
Respiratory Irritation May cause respiratory irritation.
Storage Store in a cool, dry, well-ventilated area away from heat and open flames. Keep container tightly closed. Corrosives area.[1]
Disposal Dispose of contents/container to an approved waste disposal plant. Waste is classified as hazardous.[1]

Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use.[1]To prevent skin contact and absorption.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye damage.[2]
Skin and Body Protection A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or potential for splashes, a chemical-resistant apron is advised.To minimize skin exposure.
Respiratory Protection Work in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of vapors or aerosols.

Experimental Protocol: Safe Handling and Weighing

Preparation:

  • Work Area: Ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered.[1]

  • Equipment: Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriately labeled waste containers.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the compound.

Handling Procedure:

  • Transporting: When moving the chemical within the laboratory, use a secondary containment carrier.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.

    • Carefully transfer the desired amount of this compound from the storage container to a tared weighing vessel using a clean spatula.

    • Avoid generating dust or aerosols.

  • Dissolving and Transferring:

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • When transferring solutions, use appropriate tools such as a pipette or a funnel to avoid spills.

  • Post-Handling:

    • Tightly seal the main container after use and return it to the designated storage area.

    • Decontaminate all glassware and the work surface with a suitable solvent, followed by soap and water.

    • Properly doff PPE, avoiding contact with the outer surfaces of gloves.

    • Wash hands thoroughly with soap and water after completing the work.

Emergency Procedures

Spill and Emergency Plan

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Dispose of all cleanup materials as hazardous waste.[1]

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste (Solutions): Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible wastes.

  • Contaminated Labware (Gloves, pipette tips, etc.): Dispose of in a designated solid hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should be disposed of according to institutional guidelines.

  • Waste Pickup: Arrange for a licensed hazardous waste disposal service to collect the waste containers.

Visual Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood) gather_equip Gather Equipment prep_area->gather_equip don_ppe Don PPE gather_equip->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling transfer Transfer/Dissolve weigh->transfer decontaminate Decontaminate Work Area & Glassware transfer->decontaminate After Experiment collect_solid Collect Solid Waste transfer->collect_solid collect_liquid Collect Liquid Waste transfer->collect_liquid doff_ppe Doff PPE decontaminate->doff_ppe decontaminate->collect_solid decontaminate->collect_liquid wash_hands Wash Hands doff_ppe->wash_hands waste_pickup Arrange for Waste Pickup collect_solid->waste_pickup collect_liquid->waste_pickup dispose_sharps Dispose of Contaminated Sharps dispose_sharps->waste_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)-1-methyl-1H-pyrazole
Reactant of Route 2
3-(Bromomethyl)-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.